Fmoc-L-Phe-MPPA

Catalog No.
S6590700
CAS No.
864876-92-6
M.F
C34H31NO7
M. Wt
565.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Phe-MPPA

CAS Number

864876-92-6

Product Name

Fmoc-L-Phe-MPPA

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxymethyl]phenoxy]propanoic acid

Molecular Formula

C34H31NO7

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C34H31NO7/c36-32(37)18-19-40-25-16-14-24(15-17-25)21-41-33(38)31(20-23-8-2-1-3-9-23)35-34(39)42-22-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,30-31H,18-22H2,(H,35,39)(H,36,37)/t31-/m0/s1

InChI Key

YDVYIGNYUYPLKQ-HKBQPEDESA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

The exact mass of the compound Fmoc-L-Phe-MPPA is 565.21005233 g/mol and the complexity rating of the compound is 859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Understanding the Fmoc-L-Phe-MPPA Building Block

Author: Smolecule Technical Support Team. Date: February 2026

Based on the naming convention and related compounds found, "Fmoc-L-Phe-MPPA" appears to be a modified phenylalanine amino acid. Here's a breakdown of its probable components:

  • Fmoc: The 9-Fluorenylmethyloxycarbonyl protecting group, which is standard in Fmoc solid-phase peptide synthesis (SPPS) to protect the amino group during chain assembly [1] [2] [3].
  • L-Phe: The natural L-enantiomer of Phenylalanine. This provides the core amino acid structure with a benzyl side chain for hydrophobic interactions [1] [4].
  • MPPA: This is likely a side chain modification on the phenylalanine residue. While its exact structure wasn't confirmed, MPPA could be an abbreviation for a specific chemical group attached to the phenyl ring, altering the properties for specialized applications.

Related Fmoc-Phenylalanine Derivatives

The table below summarizes several modified Fmoc-phenylalanine building blocks found in the search results, which serve similar specialized roles in research.

Building Block CAS Number Key Feature Primary Research Applications
Fmoc-L-Phe-OH [1] [3] 35661-40-6 Standard phenylalanine Fundamental building block for peptide synthesis [1] [4] [3]
Fmoc-L-Photo-Phe-OH [5] 133342-64-0 Diazirine photo-crosslinker Photoaffinity labeling of cellular targets and protein-protein interactions [5]
Fmoc-α-Methyl-L-Phe [6] 135944-05-7 Alpha-methyl group Creates peptides with modified backbone structures and enhanced stability [6]
Fmoc-Pentafluoro-L-Phe [7] - Pentafluorinated phenyl ring Alters electronic properties and hydrophobicity for specific binding
Fmoc-L-Phenylalaninol [8] 129397-83-7 C-terminal alcohol Used in peptide synthesis and bioconjugation [8]

General Workflow for Using Specialized Fmoc Building Blocks

Specialized amino acids like this compound are typically incorporated into peptides using Fmoc-SPPS. The following diagram outlines the general experimental workflow.

Start Start: Resin Swelling A Fmoc Deprotection (Piperidine Solution) Start->A B Coupling Reaction (Activated this compound) A->B C Repeat Cycle B->C C->A For next amino acid D Final Cleavage & Deprotection (TFA + Scavengers) C->D E Purification & Analysis (HPLC, MS) D->E End Pure Modified Peptide E->End

Generalized Fmoc-SPPS workflow for incorporating specialized building blocks like this compound.

Key Steps and Reagents:

  • Coupling Reaction: The this compound building block is activated and coupled to the growing peptide chain on the resin. Common activating agents include DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) [2].
  • Fmoc Deprotection: The Fmoc group is removed with a piperidine solution (e.g., 20-25% in DMF) before the next coupling cycle [2] [4].
  • Final Cleavage: The completed peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups using TFA (Trifluoroacetic acid), often with scavengers like EDT (Ethanedithiol) and TIS (Triisopropylsilane) to prevent side reactions [2].
  • Purification and Analysis: The crude peptide is purified, typically by preparative HPLC, and characterized by analytical HPLC and Mass Spectrometry (MS) [2].

Suggestions for Further Investigation

To obtain specific technical data on this compound, I suggest you:

  • Contact suppliers directly specializing in non-standard amino acids, such as Omizzur [4] or Apnoke [6], with the exact name or desired molecular structure.
  • Search scientific literature databases like SciFinder or Reaxys using "this compound" or its potential systematic name as the search term.
  • Consult peptide synthesis handbooks and protocols for detailed methodologies on handling and incorporating complex, non-standard amino acids.

References

Solubility Information for Related Fmoc-Protected Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While data for Fmoc-L-Phe-MPPA is missing, the table below summarizes the documented solubility for structurally related Fmoc-protected amino acids, which may offer some general guidance.

Compound Name Reported Solubility Source / Context
Fmoc-L-Phe-OH Soluble in chloroform (small amount), DMF (small amount, with sonication), DMSO (small amount) [1]. Commercial product specification [1].
Fmoc-L-Phe(4-Cl)-OH 1 mmol dissolves in 2 mL DMF, clear solution [2]. Commercial product specification [2].
N-Fmoc-4-methyl-L-phenylalanine Soluble in DMF [3]. Commercial product specification [3].
4-Fluoro-N-Fmoc-L-phenylalanine Soluble in DMF [4]. Commercial product specification [4].
General Fmoc Protection Reaction Anhydrous conditions use pyridine/CH₂Cl₂ (DCM) [5]. Technical guide on Fmoc chemistry [5].

A key point from the general literature is that DMF is a very common and high-quality solvent for Fmoc-protected amino acids in peptide synthesis [6]. Its properties facilitate resin swelling and efficient diffusion of reagents [6].

Experimental Workflow for Determining Solubility

Since pre-existing data for your specific compound is unavailable, you will likely need to determine its solubility experimentally. The following diagram outlines a standard workflow for this process.

Start Start: Prepare this compound S1 Select Solvents (Primary: DMF, DCM) Start->S1 S2 Perform Serial Addition Add solvent to solid in small increments S1->S2 S3 Agitate Mixture Vortex or sonicate S2->S3 S4 Assess Solubility Visual inspection for clarity S3->S4 S5 Record Maximum Concentration (mg/mL) S4->S5 End End: Document Results S5->End

Solubility determination workflow

For a detailed experimental protocol:

  • Sample Preparation: Use a high-purity, dry sample of this compound. Weigh a known mass (e.g., 10-20 mg) into a small vial.
  • Solvent Addition: Begin adding your solvent (DMF or DCM) in small, measured increments [2] [1].
  • Agitation: After each addition, agitate the mixture thoroughly using a vortex mixer or sonication in a bath sonicator to facilitate dissolution [1].
  • Endpoint Determination: The solubility endpoint is reached when solid completely disappears, forming a clear solution. Before this point, you may observe a persistent cloudiness or undissolved solid.
  • Calculation: Record the total volume of solvent used to dissolve the entire mass. Calculate solubility as mg of compound per mL of solvent (mg/mL).

Suggestions for Next Steps

To proceed with your research, consider the following:

  • Consult Specialized Suppliers: Contact companies that specialize in peptide building blocks and custom synthesis (e.g., Bachem, Matrix Innovation, Omizzur) [2] [6] [1]. They may have unpublished data or be able to synthesize the compound for you.
  • Empirical Testing: Given the consistent solubility of analogous compounds in DMF, it is a highly probable solvent for your target molecule. DCM is also worth testing, though its effectiveness can vary more significantly.

References

Common Linkers in Solid-Phase Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Linker Name Primary Function Cleavage Conditions Key Features and Applications
Wang Linker [1] [2] Synthesis of peptide acids Concentrated TFA (95%) [3] [1] Classic, widely used benzyl alcohol-type linker. Pre-loaded resins are often preferred [3].
2-Chlorotrityl Chloride (CTC) Linker [3] [1] Synthesis of peptide acids Very mild acid (1-3% TFA in DCM) [3] [1] Prevents racemization during loading; allows cleavage of fully protected peptides [3].
Rink Amide Linker [3] [1] [2] Synthesis of peptide amides Concentrated TFA (95%) [3] Standard for routine peptide amide synthesis.
Sieber Amide Linker [3] [1] [2] Synthesis of protected peptide amides Mild acid (1% TFA in DCM) [3] Provides fully protected peptide amides; less sterically hindered than Rink [2].
Safety-Catch Linkers (e.g., Kenner's sulfonamide) [4] Versatile; for acids, amides, thioesters Activation (e.g., alkylation) followed by nucleophilic cleavage [4] Completely stable during synthesis; activated on demand for highly specific cleavage [4].

Experimental Workflow for SPPS

The following diagram illustrates the general workflow of Fmoc-SPPS, showing where the choice of linker is critical.

Start Start SPPS Resin Select Functionalized Resin/Linker Start->Resin Load Load First Amino Acid Resin->Load Deprotect Deprotect Fmoc (Nα-protecting group) Load->Deprotect Couple Couple Next Fmoc-Amino Acid Deprotect->Couple Repeat Repeat Cycle Couple->Repeat For each amino acid Cleave Cleave Peptide from Resin Couple->Cleave Repeat->Deprotect For each amino acid End Crude Peptide Cleave->End

Solid-Phase Peptide Synthesis Workflow

Key Protocols and Considerations

For researchers, the choice of linker dictates the experimental protocol, especially the final cleavage step.

  • Synthesis of Peptide Acids using Wang Resin:

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) as scavengers [3] [1].
    • Protocol: Treat the resin with the cleavage cocktail for 2-4 hours. Filter to remove the resin, concentrate the filtrate, and precipitate the crude peptide with cold diethyl ether [5].
  • Synthesis of Protected Peptide Amides using Sieber Resin:

    • Cleavage Cocktail: 1% TFA in Dichloromethane (DCM) [3] [2].
    • Protocol: Cleavage is performed at room temperature for a short duration (e.g., 30-60 minutes) to avoid removing acid-labile side-chain protecting groups. The solution containing the protected peptide is then neutralized and concentrated [3].
  • General Considerations:

    • Scavengers: Always include scavengers like water, TIS, or ethanedithiol in TFA cleavage cocktails to quench reactive carbocations and prevent side reactions with your peptide [5].
    • Racemization: Use trityl-type linkers (e.g., 2-chlorotrityl) for peptides containing C-terminal Cys, His, or other sensitive residues to avoid racemization during the initial loading [3].
    • Safety-Catch Principle: These linkers are inert during synthesis. A specific activation step (e.g., alkylation for Kenner's linker) makes them susceptible to mild, nucleophilic cleavage, offering superior control [4].

References

Fmoc-L-Phe-MPPA white off-white powder appearance

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Data: Fmoc-L-Phe-OH

Fmoc-L-Phe-OH is a protected amino acid derivative essential for peptide synthesis. The quantitative data from supplier specifications and scientific literature is summarized in the table below [1] [2] [3].

Property Specification / Value
IUPAC Name N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine
CAS Number 35661-40-6 [2] [3]
Molecular Formula C₂₄H₂₁NO₄ [2] [3]
Molecular Weight 387.43 g/mol [2] [3]
Appearance White to off-white crystalline powder [2] [3]
Purity ≥ 98.0% - 99.5% (by HPLC) [2] [3]
Melting Point 180 - 190 °C [2] [3]
Optical Rotation [α]D²⁰ = -38 ±3° (c=1 in DMF) [3]
Storage 2-8 °C, away from light [2]

Application in Drug Delivery: Hybrid Supramolecular Hydrogels

A prominent advanced application for Fmoc-L-Phe is creating supramolecular hydrogels for controlled drug delivery. The following workflow details the methodology for preparing and evaluating Fmoc-L-Phe/nano-Hydroxyapatite (nHAP) hybrid hydrogels, as cited in research [1] [4].

Start Start: Prepare Fmoc-L-Phe/nHAP Hybrid Gel Step1 Integration of nHAP into Fmoc-L-Phe gel network Start->Step1 Step2 Characterize Mechanical Strength Improvement Step1->Step2 Step3 Load Drug (e.g., Chlorogenic Acid, CGA) Step2->Step3 Step4 In Vitro Drug Release & Kinetics Study Step3->Step4 Step5 Antibacterial Test (Inhibition Zone) Step4->Step5 Step6 Biocompatibility Test (MTT Assay) Step5->Step6 End Result: Viable Drug Carrier with Antibacterial Property Step6->End

Detailed Experimental Protocols

1. Hydrogel Preparation and Characterization

  • Objective: To form a mechanically stable, hybrid supramolecular hydrogel with inherent antibacterial properties.
  • Method: Integrate nano-hydroxyapatite (nHAP) as a reinforcing agent into the network of Fmoc-L-Phe supramolecular hydrogels. nHAP binds within the gel network's chambers and adheres to the Fmoc-L-Phe fibers via intermolecular interactions [1] [4].
  • Key Finding: The incorporation of nHAP remarkably improves the mechanical strength of the pure Fmoc-L-Phe gel [1] [4].

2. Drug Release Kinetics Study

  • Objective: To evaluate the hybrid gel's performance as a drug delivery vehicle.
  • Method:
    • Load Chlorogenic Acid (CGA) into the Fmoc-L-Phe/nHAP hybrid hydrogel.
    • Perform in vitro release experiments.
    • Analyze the release kinetics data using mathematical models [1] [4].
  • Key Finding: The release behavior of CGA from these hybrid hydrogels follows the Weibull model. The release mechanism involves a combination of Fickian diffusion and the erosion of the hydrogel matrix surface [1] [4].

3. Biological Property Assessment

  • Antibacterial Test: The intrinsic antibacterial property of the Fmoc-L-Phe/nHAP hybrid gel was confirmed using an inhibition zone experiment [1] [4]. Furthermore, the release of CGA from the gel showed a good inhibitory effect on S. aureus [1] [4].
  • Biocompatibility Test (MTT Assay): The cytocompatibility of the hybrid supramolecular hydrogels was evaluated using the MTT assay, confirming their suitability for biological applications [1] [4].

Key Insights for Researchers

The research indicates that Fmoc-L-Phe-based materials offer promising properties for drug development:

  • Inherent Bioactivity: The Fmoc-L-Phe/nHAP hydrogel itself possesses antibacterial properties and cytocompatibility, making it a robust platform for local drug delivery [1] [4].
  • Controlled Release: The ability to tailor the release profile of an active compound like CGA, following a well-understood kinetic model, is crucial for developing effective therapeutic systems [1].

References

Fmoc-L-Phe-MPPA solid phase peptide synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Fmoc Solid-Phase Peptide Synthesis

The following provides a detailed guide to the Fmoc-SPPS process, which you can adapt for your synthesis.

Core Principle and Workflow

Fmoc-SPPS is an iterative process where a peptide chain is assembled from the C-terminus to the N-terminus while anchored to an insoluble resin support [1]. Each cycle involves deprotecting the N-terminal Fmoc group of the growing chain and then coupling the next Fmoc-protected amino acid. The visual workflow below illustrates this cyclic process.

FmocSPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Deprotection Piperidine/DMF Start->Deprotection Intermediate Free N-Terminal Amine ( H₂N-AA-Resin ) Deprotection->Intermediate Coupling Activation & Coupling Fmoc-AA₂-OH, Activator, Base Intermediate->Coupling Elongation Elongated Chain ( Fmoc-AA₂-AA₁-Resin ) Coupling->Elongation Decision Peptide Complete? Elongation->Decision Decision->Deprotection No Cleavage Cleavage from Resin TFA + Scavengers Decision->Cleavage Yes End Crude Peptide Cleavage->End

Detailed Reagents and Materials

The table below lists the essential reagents and materials you will need to set up the synthesis.

Category Specific Examples & Notes
Resin Wang resin (for C-terminal carboxylic acid) or Rink Amide resin (for C-terminal amide) [1]. Choice depends on your desired C-terminal moiety for MPPA.
Protected Amino Acids Fmoc-L-Phe-OH, Fmoc-MPPA-OH (or its suitably protected precursor). Ensure side-chain protecting groups (e.g., Boc, OtBu, Trt) are compatible with Fmoc chemistry [1].
Activators DIC (Diisopropylcarbodiimide), HBTU (O-(7-aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [1].
Deprotection Base 20% Piperidine in DMF (standard) [1]. Alternatives like 3-(diethylamino)propylamine (DEAPA) in sustainable solvents show promise for reducing side reactions [2].
Solvents DMF (Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone). Must be anhydrous for coupling steps [3] [1].
Cleavage Cocktail Trifluoroacetic acid (TFA) with scavengers like Water, EDT (Ethanedithiol), and TIS (Triisopropylsilane) to protect the peptide during resin cleavage [3].
Step-by-Step Experimental Protocol

This protocol can be performed manually in a peptide synthesis vessel or automated with a peptide synthesizer.

Step 1: Resin Preparation (Swelling)

  • Place the chosen resin (e.g., 100 mg, ~0.1 mmol) in a solid-phase reaction vessel.
  • Add enough DCM to fully suspend the resin (e.g., 5-10 mL) and gently stir or agitate for 30-60 minutes at room temperature. This "swelling" step is critical as it increases the resin's porosity, allowing reagents to diffuse freely and access all reactive sites [1].
  • After swelling, drain the DCM.

Step 2: Repetitive Synthesis Cycle (For each amino acid) For each amino acid to be added, including Fmoc-L-Phe and Fmoc-MPPA, repeat the following two steps:

  • Fmoc Deprotection

    • Add a solution of 20% piperidine in DMF (e.g., 5 mL) to the resin.
    • Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes [1].
    • Wash the resin thoroughly with DMF (5-6 times) to remove all piperidine and the cleaved Fmoc by-product. Incomplete washing is a common source of failed couplings.
    • Monitoring: Perform a Kaiser (ninhydrin) test on a few resin beads to confirm the presence of free amine (blue color), indicating successful deprotection [1].
  • Amino Acid Coupling

    • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., 0.3-0.5 mmol, 3-5 eq.) in a minimal volume of DMF/NMP.
    • Add an activator like HBTU (3-5 eq.) and a base like DIPEA (N,N-Diisopropylethylamine, 6-10 eq.) [3]. Pre-activate for 1-2 minutes.
    • Add the entire mixture to the reaction vessel and agitate for 30-90 minutes. Coupling time can vary based on the amino acid's steric hindrance.
    • Monitoring: After coupling, perform a Kaiser test. A negative test (yellow or colorless beads) indicates successful coupling and the absence of free amine, allowing you to proceed to the next cycle [1].

Step 3: Final Deprotection and Cleavage

  • After the final amino acid is coupled, perform one last Fmoc deprotection step to free the peptide's N-terminus.
  • Wash the resin thoroughly with DCM and dry it under vacuum for several hours [3].
  • Prepare a cleavage cocktail of TFA containing appropriate scavengers (e.g., TFA/Water/TIS/EDT, 94:2.5:2.5:1) [3].
  • Add the cold cleavage cocktail (e.g., 5-10 mL per gram of resin) to the dried peptide-resin and agitate for 2-4 hours at room temperature.
  • Filter the mixture to separate the cleaved peptide solution from the spent resin.
  • Precipitate the crude peptide by dripping the TFA solution into cold diethyl ether.
  • Centrifuge to collect the peptide pellet and wash several times with cold ether before drying.

Critical Considerations for Your Specific Synthesis

  • Characterizing MPPA: The successful incorporation of MPPA hinges on its correct protection. You must determine:
    • What "MPPA" represents chemically? Is it 3-(4-methoxyphenyl)propanoic acid, or another entity?
    • How is it protected? It must be available as Fmoc-MPPA-OH or a derivative that can be activated for coupling. Its side chain may also require a protecting group stable to piperidine but cleavable by TFA.
  • Troubleshooting: If synthesis fails, use analytical HPLC and Mass Spectrometry to identify deletion sequences or side products. This will help you pinpoint if the issue occurred during the coupling of a specific amino acid, like MPPA.
  • Emerging Techniques: For higher efficiency and reproducibility, consider transitioning to continuous flow synthesis, which has been shown to complete dipeptide coupling reactions in approximately one minute [4] [5].

References

Comprehensive Application Notes and Protocols: Fmoc-L-Phee-MPPA for C-Terminal Modification in Peptidomimetic Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Strategic Importance

C-terminal modification of peptides represents a crucial strategy in modern peptidomimetic drug development, enabling researchers to fine-tune therapeutic properties for enhanced pharmaceutical efficacy. The modification of peptide C-termini allows for strategic manipulation of proteolytic stability, pharmacokinetic profiles, and receptor binding selectivity, addressing significant limitations of native peptide therapeutics. The fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as a cornerstone in solid-phase peptide synthesis (SPPS), enabling the precise assembly of complex peptide architectures through its base-labile protection mechanism and excellent orthogonality to other protecting groups [1]. When combined with specialized linkers like MPPA (methoxyphenylphenoxyacetic acid), researchers gain unprecedented control over C-terminal functionality, opening new avenues for creating optimized peptide-based therapeutics with enhanced metabolic stability and target engagement.

The strategic importance of C-terminal modification stems from its ability to address fundamental challenges in peptide drug development:

  • Enhanced metabolic stability: Native peptide bonds are susceptible to enzymatic degradation, limiting therapeutic half-lives [2]
  • Improved bioavailability: Modifications can increase membrane permeability and tissue penetration
  • Receptor selectivity: Tailored C-terminal functionalities can fine-tune receptor binding specificity
  • Diversified chemical space: Non-native C-terminal groups expand structural diversity beyond natural amino acid limitations

Table 1: Comparison of C-Terminal Modification Strategies in Peptide Therapeutics

Modification Type Key Advantages Common Applications Stability Impact
C-terminal amidation Enhanced metabolic stability, neutral charge GPCR-targeted peptides, neuropeptides High improvement
Sulfonamide linkage Protease resistance, altered H-bonding capacity Enzyme inhibitors, constrained analogs Significant improvement
Esterification Increased lipophilicity, membrane permeability Cell-penetrating peptides, prodrugs Moderate improvement
Phosphonate analogs Transition state mimicry, enzyme inhibition Protease inhibitors, signal disruption High improvement

MPPA Chemistry & Strategic Advantages

The MPPA linker represents a sophisticated approach to C-terminal modification in solid-phase peptide synthesis, enabling precise control over the final peptide functionality. Chemically known as methoxyphenylphenoxyacetic acid, MPPA functions as a versatile backbone that can be appropriately functionalized for resin attachment while presenting the growing peptide chain in an optimal orientation for efficient coupling [3]. When incorporated as Fmoc-L-Phe-MPPA, this building block combines the benefits of a protected phenylalanine residue with the versatile MPPA linker, creating a powerful tool for introducing strategic C-terminal modifications during SPPS. The structural configuration of this system allows for the sequential assembly of peptide chains while preserving the C-terminal modification for final cleavage under specific conditions.

The chemical properties of Fmoc-L-Phee-MPPA contribute significantly to its utility in peptide synthesis:

  • Orthogonal reactivity: The MPPA linker maintains stability under standard Fmoc deprotection conditions while allowing cleavage under specific acidic conditions [4]
  • Steric optimization: The molecular architecture balances accessibility with appropriate steric hindrance to minimize side reactions
  • Functional group tolerance: Compatible with diverse side-chain protecting groups and coupling chemistries
  • Stereochemical integrity: Preserves chiral purity throughout the synthesis process

Table 2: Comparison of MPPA with Common C-Terminal Modification Approaches

Resin/Linker System Cleavage Conditions Compatible Modifications Loading Capacity Side Reactions
MPPA linker Mild acid (1% TFA) Amides, esters, hydroxamates 0.3-0.8 meq/g [3] Low
Wang resin Strong acid (50-95% TFA) Carboxylic acids 0.4-1.2 mmol/g Moderate
Rink amide resin Strong acid (50-95% TFA) Amides 0.3-0.8 mmol/g Low
2-chlorotrityl chloride Very mild acid (0.5-1% TFA) Protected peptide acids 0.8-1.5 mmol/g Very low

Compared to traditional approaches, the MPPA system provides exceptional control over the C-terminal environment, allowing for the introduction of diverse functional groups including amides, esters, and other non-native functionalities that significantly alter peptide properties. This versatility makes it particularly valuable for constructing peptidomimetic libraries where systematic variation of C-terminal functionality is essential for optimizing therapeutic potential. The ability to perform mild cleavage conditions (as low as 1% TFA) preserves acid-sensitive modifications and minimizes side reactions, resulting in higher purity final products [4].

Synthesis Protocols

Solid-Phase Synthesis Workflow

The synthesis of C-terminal modified peptides using This compound building blocks follows a meticulously optimized solid-phase protocol designed to maximize coupling efficiency and minimize side reactions. The process begins with appropriate resin selection and conditioning, proceeding through iterative deprotection and coupling cycles, and culminating in controlled cleavage to yield the modified peptide. This systematic approach ensures reproducible results and high-quality products suitable for pharmaceutical development [4].

G Start Start: Resin Selection & Conditioning Step1 Fmoc Deprotection (20-40% piperidine/DMF) Start->Step1 Repeat cycle Step2 Coupling Reaction (Fmoc-amino acids, DIC/HOBt in NMP) Step1->Step2 Repeat cycle Step3 Kaiser Test (Monitoring completion) Step2->Step3 Repeat cycle Step3->Step1 Repeat cycle Step4 Final Deprotection (Cleavage cocktail: TFA + scavengers) Step3->Step4 Step5 Cleavage & Precipitation (Cold ether) Step4->Step5 End HPLC Purification & Characterization Step5->End

Diagram 1: Solid-Phase Peptide Synthesis Workflow for C-Terminal Modified Peptides

Detailed Experimental Procedures
3.2.1 Resin Preparation and Loading
  • Resin conditioning: Suspend 100-200 mesh polystyrene-based resin (0.3-0.8 meq/g substitution) in dry DCM (1.5 mL per 100 mg resin) and swell under argon atmosphere for 15-30 minutes with gentle agitation [5]
  • First amino acid attachment: For this compound building blocks, dissolve in dry DCM (3 mL per 250 mg amino acid) with methylimidazole (0.75 equiv relative to amino acid) and MSNT (2.5 equiv). Transfer to conditioned resin and react under argon with gentle agitation for 6-12 hours [5]
  • Loading verification: Perform colorimetric test with Dabcyl-COOH for detection of polymer-supported OH groups to confirm quantitative coupling [5]
  • Fmoc deprotection: Wash resin with DMF (5×) and treat with piperidine solution (25% in DMF) following the sequence: 15 min, 10 min, and 5 min treatments. Wash thoroughly with NMP (5×) between cycles [5]
3.2.2 Peptide Chain Assembly
  • Coupling standard: For each subsequent amino acid addition, use Fmoc-protected amino acid (3.0 equiv), HOBt·H₂O (4.5 equiv), and DIC (4.5 equiv) in NMP. React for 2-4 hours with agitation [5]
  • Completion monitoring: Perform Kaiser test after each coupling: negative result (yellow solution with no resin bead coloration) indicates complete reaction [5]
  • Intermediate deprotection: Repeat piperidine treatment (25% in DMF, 3×) after each confirmed coupling, followed by comprehensive washing with NMP

Table 3: Optimized Coupling Parameters for this compound Based Synthesis

Parameter Standard Conditions Difficult Sequences Sensitive Residues
Amino acid excess 3.0 equivalents 4.5-5.0 equivalents 2.5 equivalents
Activator DIC/HOBt HBTU/DIEA DIC/HOAt
Coupling time 2-4 hours 6-8 hours 1-2 hours
Coupling temperature Room temperature 40-50°C 0-4°C
Solvent system NMP DMF/DCM (1:1) DMF
3.2.3 Final Deprotection and Cleavage
  • Pre-cleavage preparation: Dry resin-bound peptide thoroughly in vacuo for at least 3 hours to remove residual solvents [5]
  • Cleavage cocktail formulation: TFA (94%), H₂O (2.5%), EDT (2.5%), and TIS (1%) for standard cleavage; adjust scavenger ratios for cysteine-rich sequences [5]
  • Cleavage protocol: Treat resin with cleavage solution (10 mL/g resin) with agitation in multiple cycles (3×90 minutes recommended). Filter liberated peptide into cold ether for precipitation [5]
  • Purification: Purify crude peptide by preparative HPLC using Reprosil AQ column with 0.1% TFA/MeCN gradient system. Characterize by analytical HPLC and MS [5]
Critical Optimization Parameters
  • Aggregation prevention: For sequences longer than 15 residues, incorporate pseudoproline dipeptides or employ backbone protection strategies to minimize chain aggregation [4]
  • Solvent selection: Use high-purity, anhydrous solvents for all coupling reactions to prevent side reactions and ensure efficient couplings
  • Coupling monitoring: Implement real-time monitoring with quantitative ninhydrin tests for difficult sequences to ensure complete coupling at each step
  • Scavenger optimization: Tailor cleavage cocktail scavengers based on peptide composition: increase EDT for cysteine-rich sequences, add thioanisole for methionine-containing peptides

Analytical Characterization

Quality Control and Structural Confirmation

Comprehensive analytical characterization of C-terminal modified peptides is essential to confirm structural integrity, assess purity, and verify successful incorporation of the desired modifications. A multifaceted analytical approach combines chromatographic separation, mass spectrometric analysis, and structural elucidation techniques to provide a complete profile of the synthesized peptide. These methodologies ensure that products meet the stringent quality requirements for pharmaceutical development and biological evaluation [5].

  • HPLC analysis: Employ reverse-phase chromatography with Reprosil AQ columns (250 × 20 mm, 10 μm for preparative; 125 × 4.6 mm, 5 μm for analytical). Use gradient elution: 0-5 min (0.1% TFA/MeCN 99:1), 5-20 min (0.1% TFA/MeCN 99:1 to 30:70), 20-25 min (0.1% TFA/MeCN 30:70), 25-30 min (0.1% TFA/MeCN 30:70 to 99:1), 30-40 min (0.1% TFA/MeCN 99:1) at flow rates of 10 mL/min (preparative) and 0.8 mL/min (analytical) [5]
  • Mass spectrometric characterization: Utilize ESI-MS or MALDI-TOF for molecular weight confirmation. Look for [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions to verify expected mass with high accuracy (±0.1 Da)
  • Structural verification: Employ ¹H NMR (300 MHz) and ¹³C NMR (75.5 MHz) in appropriate deuterated solvents (MeCN-d₃ or DMSO-d₆) to confirm structural features and modification incorporation [5]

Table 4: Analytical Characterization Parameters for C-Terminal Modified Peptides

Analytical Method Key Parameters Expected Results Acceptance Criteria
Analytical HPLC C18 column, 0.1% TFA/ACN gradient Single major peak Purity ≥95%
Mass Spectrometry ESI or MALDI-TOF [M+H]⁺ within 0.1 Da of theoretical Mass accuracy ±0.1 Da
NMR Spectroscopy 300 MHz (¹H), 75.5 MHz (¹³C) Characteristic backbone and sidechain signals Consistent with expected structure
Amino Acid Analysis Acid hydrolysis, derivatization Molar ratios within 10% of expected Correct amino acid composition
Stability and Functional Assessment

Beyond structural confirmation, comprehensive characterization must evaluate the functional consequences of C-terminal modifications on peptide properties and behavior. These assessments validate the strategic rationale for modification and provide critical data for downstream pharmaceutical development:

  • Proteolytic stability: Incubate with relevant proteases (trypsin, chymotrypsin, peptidases) and monitor degradation kinetics by HPLC. Compare to unmodified control peptides—successful C-terminal modifications typically confer significant resistance to exopeptidase activity [2]
  • Secondary structure analysis: Employ circular dichroism (CD) spectroscopy to evaluate conformational changes imparted by C-terminal modifications. Measure in aqueous buffer and membrane-mimetic environments (e.g., with SDS or TFE)
  • Hydrophobicity assessment: Determine retention times on reverse-phase HPLC and calculate logarithmic capacity factors as measures of relative hydrophobicity changes resulting from C-terminal modifications

Drug Development Applications

Case Studies and Therapeutic Implementations

The strategic application of C-terminal modification using this compound chemistry has enabled significant advances across multiple therapeutic domains, particularly for peptides targeting G-protein coupled receptors (GPCRs), enzyme inhibition, and metabolic disease therapeutics. These modifications directly address the primary limitations of native peptide structures while enhancing their therapeutic potential through precise molecular engineering [2].

G Mod C-Terminal Modification Using this compound Effect1 Enhanced Metabolic Stability Mod->Effect1 Effect2 Improved Receptor Binding Specificity Mod->Effect2 Effect3 Increased Membrane Permeability Mod->Effect3 Effect4 Altered Pharmacokinetic Profile Mod->Effect4 App1 GPCR-Targeted Therapeutics Effect1->App1 Effect2->App1 App2 Enzyme Inhibitors Effect2->App2 App3 Metabolic Disease Peptides Effect3->App3 App4 Targeted Oncology Agents Effect3->App4 Effect4->App2 Effect4->App3 Effect4->App4

Diagram 2: Structure-Activity Relationship of C-Terminal Modified Peptides

Specific Therapeutic Applications
  • GPCR-targeted therapeutics: C-terminal amidation and functionalization of neuropeptide analogs significantly enhances receptor binding specificity and resistance to proteolytic degradation. For example, enkephalin analogs with C-terminal modifications demonstrate improved analgesic efficacy and duration of action compared to native sequences [1]
  • Enzyme inhibition strategies: Incorporation of sulfonamide and phosphonate isosteres at the C-terminus creates potent protease inhibitors through transition state mimicry. Such modifications have yielded promising candidates for targeting viral proteases (HIV, HCV), clotting factors, and cancer-associated proteolytic enzymes [2]
  • Metabolic disease therapeutics: GLP-1 and glucagon analogs with optimized C-terminal modifications exhibit enhanced metabolic stability while maintaining biological activity, addressing the rapid degradation that limits native incretin hormones [2]
  • Targeted oncology applications: Peptide-drug conjugates with strategically modified C-termini demonstrate improved tumor targeting and intracellular delivery, maximizing therapeutic index while minimizing off-target effects
Formulation and Delivery Considerations

The pharmaceutical development of C-terminal modified peptides requires careful attention to formulation strategies that maintain stability and enable efficient delivery:

  • Solution stability: Assess physical and chemical stability in various buffer systems, identifying optimal pH conditions that minimize degradation while maintaining solubility
  • Lyophilization development: Formulate with appropriate excipients (sugars, amino acids, polymers) to enable production of stable lyophilized powders with satisfactory reconstitution properties
  • Sustained-release systems: Develop extended-release formulations using polymer-based systems (PLGA microspheres, implants) that leverage the enhanced stability of C-terminal modified peptides
  • Delivery enhancement: Incorporate penetration enhancers or employ specialized delivery technologies (nanoparticles, liposomes) to overcome permeability barriers for peptides with improved metabolic stability but limited membrane crossing capability

Conclusion

The application of This compound building blocks for C-terminal modification represents a powerful strategy in modern peptidomimetic drug development, enabling precise control over peptide properties and therapeutic potential. Through the optimized synthetic protocols and analytical methodologies detailed in these Application Notes, researchers can reliably incorporate diverse C-terminal modifications that significantly enhance proteolytic stability, receptor selectivity, and pharmaceutical properties of peptide therapeutics. The continued refinement of these approaches promises to expand the therapeutic landscape for peptide-based medicines across multiple disease domains, particularly for targets that have traditionally been challenging for conventional small molecules or biologicals.

References

Low-Epimerization Synthesis Method for Fmoc-L-Phe-MPPA and Other Thioamide-Containing Peptides: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Problem Background

Solid-phase peptide synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) protecting group has become a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides and proteins for research and therapeutic applications. The Fmoc group offers significant advantages due to its excellent orthogonality with acid-labile protecting groups and its removal under mild basic conditions that avoid harsh acidic environments [1] [2]. However, a significant challenge persists in the synthesis of peptides containing sensitive residues, particularly thioamide-containing peptides and those with a high propensity for epimerization at the C-terminal amino acid during chain assembly. Epimerization, the unintended formation of D-amino acid isomers at chiral centers, represents a critical quality issue that can compromise peptide purity, biological activity, and structural integrity.

The synthesis of peptides containing Fmoc-L-Phe-MPPA and similar structures demands special consideration due to the susceptibility of activated amino acids to base-catalyzed racemization. Traditional Fmoc deprotection strategies utilizing piperidine, while effective for standard applications, can induce significant epimerization when synthesizing thioamide-containing peptides or segments with sterically hindered residues [3]. This technical note addresses these challenges by presenting optimized protocols that significantly reduce epimerization while maintaining high coupling efficiency, enabling researchers to achieve superior product quality in complex peptide synthesis.

Problem Analysis: Epimerization in Fmoc SPPS

Mechanism of Epimerization

Epimerization during Fmoc-SPPS occurs primarily through the formation of a resonance-stabilized carbanion at the α-carbon of the activated amino acid. This process is particularly problematic for residues with electron-withdrawing groups or those adjacent to structural elements that enhance the acidity of the α-proton, such as thioamides. Thioamides differ from their oxoamide counterparts by replacing the carbonyl oxygen with a sulfur atom, which significantly alters their physicochemical properties, including increased acidity at the α-carbon (pKa ≈ 13) [3]. This enhanced acidity makes thioamide-containing residues like this compound particularly prone to base-catalyzed epimerization during the repetitive Fmoc deprotection steps.

The traditional Fmoc deprotection mechanism using piperidine proceeds through an E1cb elimination pathway, generating dibenzofulvene as a byproduct [2]. While this reaction is highly efficient for Fmoc removal, the prolonged exposure to basic conditions (typically 20% piperidine in DMF for 10-20 minutes) provides ample opportunity for abstraction of the acidic α-proton from susceptible residues, leading to epimerization. Once formed, the planar carbanion can reprotonate from either face, resulting in a mixture of L- and D-epimers that are often difficult to separate and characterize.

Limitations of Traditional Deprotection Methods

The conventional approach to Fmoc deprotection utilizes 20% (v/v) piperidine in dimethylformamide (DMF), which provides rapid Fmoc removal with a half-life of approximately 6 seconds [1]. While this method is satisfactory for routine syntheses, it presents significant drawbacks for sensitive residues:

  • Extended base exposure: Standard protocols recommend 10-20 minute deprotection cycles, substantially increasing epimerization risk
  • Nucleophilic character: Piperidine can potentially participate in side reactions with activated amino acid derivatives
  • Incompatibility with thioamides: As demonstrated in systematic studies, piperidine induces substantial epimerization in thioamide-containing peptides, with reported levels up to 49.9% in challenging sequences [3]

Alternative bases such as morpholine offer milder conditions but still result in significant epimerization for sensitive peptides. The fundamental limitation of these traditional nucleophilic bases lies in their inability to achieve rapid Fmoc removal without concomitant epimerization of susceptible residues.

Table 1: Comparison of Fmoc Deprotection Reagents and Their Properties

Deprotection Reagent Concentration Half-life of Fmoc Group Epimerization Risk Compatibility with Thioamides
Piperidine 20% in DMF ~6 seconds High Poor
Morpholine 50% in DMF ~1 minute Moderate Limited
DBU 2% in DMF <30 seconds Low Excellent
Piperazine/DBU mixture 5%/1% in DMF ~20 seconds Low Good

Optimized Solution: DBU Deprotection Protocol

Rationale for DBU Utilization

The strategic implementation of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base for Fmoc deprotection addresses the fundamental limitations of traditional reagents. DBU's sterically hindered structure and strong base character (pKa of conjugate acid ≈ 12) enable rapid Fmoc removal while minimizing nucleophilic side reactions and epimerization [3]. Unlike piperidine, DBU does not efficiently abstract the α-proton from most amino acid residues, thereby substantially reducing the epimerization pathway while maintaining excellent deprotection efficiency.

Research has demonstrated that DBU-based deprotection is particularly advantageous for thioamide-containing peptides, where the enhanced acidity of the α-proton makes these residues exceptionally susceptible to epimerization with conventional bases. In direct comparative studies, peptides synthesized with 2% DBU exhibited dramatically lower epimerization (5.0% versus 16.1% with piperidine for model peptide KAFSAKμ) while simultaneously improving isolated yields (35.9% versus 29.9% with piperidine) [3]. This dual benefit of reduced epimerization and enhanced yield makes the DBU method particularly valuable for synthesizing challenging sequences containing this compound and similar sensitive building blocks.

DBU Deprotection Workflow

The following workflow diagram illustrates the optimized DBU deprotection process for low-epimerization peptide synthesis:

G cluster_0 DBU Deprotection Details SPPS SPPS FmocDeprotection Fmoc Deprotection with 2% DBU SPPS->FmocDeprotection ResinWash Resin Wash (DMF, 3x) FmocDeprotection->ResinWash DBU 2% DBU in DMF FmocDeprotection->DBU Coupling Amino Acid Coupling ResinWash->Coupling Coupling->FmocDeprotection Repeat Cycle FinalCleavage FinalCleavage Coupling->FinalCleavage After Final Residue Time 2-minute exposure Repeat Repeat 3 times Scavenger No scavenger required

Figure 1: Optimized DBU deprotection workflow for low-epimerization peptide synthesis. The critical deprotection step utilizes short, repeated treatments with 2% DBU in DMF to minimize epimerization while ensuring complete Fmoc removal.

Comparative Performance Data

Quantitative Analysis of Epimerization Reduction

Systematic evaluation of the DBU deprotection method against traditional piperidine-based approaches demonstrates substantial improvements in peptide quality. In a controlled study examining multiple peptide sequences with varying thioamide positions, DBU consistently outperformed piperidine by significantly reducing epimerization across all test cases [3]. The most dramatic improvement was observed in the more complex 15-mer peptide CVNYSEEFVQMMTAK, where epimerization was reduced from 49.9% with piperidine to only 9.3% with DBU deprotection - representing an 81% reduction in epimerization while simultaneously improving product purity from 8.6% to 12.3%.

For peptides containing backbone thioamides, the DBU advantage remained consistent though less dramatic. In the model peptide KAFSAKμ, epimerization at the central Phe thioamide position decreased from 16.1% with piperidine to 5.0% with DBU (69% reduction), while the isolated yield improved from 29.9% to 35.9% [3]. This consistent pattern across diverse peptide sequences demonstrates the robustness of the DBU method for minimizing epimerization while maintaining or improving synthetic efficiency.

Side Product Suppression

Beyond epimerization reduction, the DBU deprotection method provides an additional crucial advantage by suppressing specific side products that complicate purification and analysis. During synthesis of Nε-thioacetyl lysine (Lys(AcS)) containing peptides, the use of piperidine or morpholine resulted in the formation of inseparable byproducts that co-eluted with the target peptide during reverse-phase HPLC purification [3]. These side products consumed valuable starting material and complicated the purification process, reducing the overall efficiency of the synthesis.

In contrast, DBU-based deprotection completely avoided formation of these problematic byproducts, yielding cleaner crude products that simplified subsequent purification. This benefit stems from DBU's non-nucleophilic character, which prevents unwanted reactions with the thioamide functionality or other sensitive groups in the peptide chain. The combination of reduced epimerization and suppressed side product formation makes the DBU method particularly valuable for synthesizing complex modified peptides where purity is paramount.

Table 2: Comparative Performance of DBU vs. Piperidine for Thioamide-Containing Peptide Synthesis

Peptide Sequence Thioamide Position Epimerization with Piperidine Epimerization with DBU Reduction Yield with Piperidine Yield with DBU
KAFSAKμ Central Phe 16.1% 5.0% 69% 29.9% 35.9%
FSAKAKμ Ala after Phe 1.0% 0.0% 100% 44.3% 51.3%
FASKAKμ Lys after Phe 3.2% 1.0% 69% 44.0% 44.7%
FAESAKμ Glu after Phe 5.6% 1.0% 82% 18.2% 22.7%
CVNYSEEFVQMMTAK Multiple positions 49.9% 9.3% 81% n/d n/d

Detailed Experimental Protocols

DBU Deprotection Method for Low-Epimerization Synthesis

Materials:

  • Resin-bound peptide (Fmoc-protected)
  • Anhydrous N,N-Dimethylformamide (DMF)
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), high purity
  • Dichloromethane (DCM), peptide synthesis grade
  • Methanol, HPLC grade

Deprotection Solution Preparation: Prepare a 2% (v/v) solution of DBU in anhydrous DMF immediately before use. For 100 mL of deprotection solution, carefully add 2.0 mL of DBU to 98 mL of anhydrous DMF and mix thoroughly. The solution should be used within 4 hours of preparation to ensure optimal performance.

Step-by-Step Procedure:

  • Initial Resin Preparation: Transfer the Fmoc-protected peptide resin (typically 0.1-0.5 mmol) to a solid-phase reaction vessel. Wash thoroughly with DMF (3 × 5 mL per gram of resin) to ensure complete solvent exchange and removal of any residual impurities.

  • DBU Deprotection Cycle:

    • Add the 2% DBU/DMF solution to the resin (approximately 5-10 mL per gram of resin).
    • Agitate gently using nitrogen bubbling or mechanical stirring for exactly 2 minutes.
    • Drain the deprotection solution completely from the resin.
    • Repeat this deprotection process two additional times (three 2-minute treatments total).
  • Resin Washing: Following the final deprotection cycle, wash the resin sequentially with:

    • DMF (3 × 5 mL per gram of resin)
    • DCM (3 × 5 mL per gram of resin)
    • DMF (3 × 5 mL per gram of resin) This thorough washing ensures complete removal of DBU and deprotection byproducts before the next coupling cycle.
  • Coupling Verification: Perform a qualitative ninhydrin test (Kaiser test) to confirm complete Fmoc removal before proceeding with the next amino acid coupling.

Critical Parameters:

  • Deprotection Time: Strictly adhere to the 2-minute exposure time for each cycle. Longer exposures do not significantly improve deprotection but may increase epimerization risk.
  • DBU Concentration: Do not exceed 2% DBU concentration, as higher concentrations may increase epimerization without improving deprotection efficiency.
  • Solvent Quality: Use only anhydrous DMF (<50 ppm water) to prevent Fmoc carbamate precipitation and potential side reactions.
  • Temperature: Maintain reactions at ambient temperature (20-25°C); elevated temperatures may increase epimerization rates.
Specialized Protocol for Thioamide-Containing Peptides

For peptides incorporating this compound or other thioamide residues, additional precautions are necessary to maintain low epimerization and prevent sulfur-oxygen exchange:

Enhanced Anhydrous Conditions:

  • Use rigorously anhydrous DMF (stored over molecular sieves) for all synthesis steps following thioamide incorporation.
  • Consider using anhydrous dichloromethane (DCM) as an alternative solvent for coupling reactions to minimize potential hydrolysis of thioamide precursors [3].

Cleavage Optimization:

  • Minimize TFA Exposure: Limit trifluoroacetic acid (TFA) cleavage time to 2-3 hours maximum to prevent Edman degradation-type backbone cleavage at the n+1 position relative to thioamide residues [3].
  • Scavenger Selection: Incorporate appropriate scavengers (e.g., triisopropylsilane, water, ethanedithiol) based on peptide sequence to minimize modification of thioamide functionality during global deprotection.

Purification and Analysis:

  • HPLC Monitoring: Utilize dual-wavelength detection (272 nm for thioamide chromophore and 215 nm for oxoamide backbone) to distinguish thioamide-containing products from potential oxoamide byproducts.
  • MS Characterization: Employ high-resolution mass spectrometry to confirm molecular weights and identify epimerized products based on identical mass but distinct chromatographic behavior.
Epimerization Analysis Method

Materials and Equipment:

  • Analytical HPLC system with UV-Vis detector
  • Chiral HPLC column (e.g., Chirobiotic T, 250 × 4.6 mm, 5 μm)
  • Authentic standards of L- and D-epimers
  • 7-Methoxycoumarin-4-acetic acid (Mca) internal standard

Quantification Procedure:

  • Sample Preparation: Dissolve purified peptide in appropriate mobile phase to approximately 0.1-0.5 mg/mL concentration. Add Mca internal standard to a final concentration of 500 μM.

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% trifluoroacetic acid in water
    • Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile
    • Gradient: 5-95% B over 45 minutes
    • Flow Rate: 1.0 mL/min
    • Detection: 325 nm (for Mca standard and coumarin-labeled peptides)
    • Temperature: 25°C
  • Epimerization Calculation:

    • Identify peaks corresponding to L- and D-epimers based on retention time matching with authentic standards
    • Calculate epimerization percentage using the formula:

    • Use the internal standard peak area to normalize for injection variability and calculate isolated yield
  • Validation: Confirm identity of epimeric peaks by MALDI-MS analysis, noting that L- and D-epimers will have identical masses but distinct retention times.

Discussion and Best Practices

Interpretation of Results

The superior performance of DBU in minimizing epimerization stems from its fundamental chemical properties as a non-nucleophilic strong base. Unlike piperidine, which can directly participate in nucleophilic side reactions, DBU functions primarily through abstracting the N-carbamate proton to initiate the E1cb elimination that releases the Fmoc group [2]. This mechanism minimizes contact between the base and the acidic α-proton of the amino acid residue, thereby reducing epimerization while maintaining efficient deprotection.

The dramatic reduction in epimerization observed with DBU, particularly for thioamide-containing peptides, confirms the critical importance of base selection and exposure time in managing stereochemical integrity during SPPS. The short, repeated deprotection cycles (3 × 2 minutes) with 2% DBU provide sufficient Fmoc removal while limiting cumulative base exposure. This approach represents an optimal balance between deprotection efficiency and epimerization control, especially for challenging sequences containing multiple sensitive residues.

Advantages and Limitations

The DBU deprotection method offers several significant advantages for peptide synthesis:

  • Substantially reduced epimerization: Typically 70-80% reduction compared to piperidine for susceptible residues
  • Suppression of specific side products: Elimination of inseparable byproducts formed with nucleophilic bases
  • Improved isolated yields: Cleaner reactions and reduced epimerization contribute to higher recovery of target peptide
  • Compatibility with diverse residues: Effective for both backbone and side-chain thioamides and other base-sensitive modifications

Potential limitations to consider:

  • Scavenger requirement: Unlike piperidine, DBU does not efficiently trap the dibenzofulvene byproduct, though this did not cause characterizable byproducts in reported studies [3]
  • Optimization needed: Some peptide sequences may require adjustment of DBU concentration or exposure time for optimal results
  • Cost consideration: DBU is more expensive than piperidine, though the improvement in product quality generally justifies the additional expense
Applications and Recommendations

The DBU deprotection method is particularly recommended for:

  • Thioamide-containing peptides including this compound derivatives
  • Sterically hindered sequences with high epimerization propensity
  • Long or complex peptides where cumulative epimerization would compromise product quality
  • Peptides with base-sensitive modifications that degrade under standard deprotection conditions

For routine synthesis of simple peptides without sensitive residues, traditional piperidine deprotection may remain adequate. However, for any application where epimerization concerns exist, the DBU method provides a robust solution that significantly improves product quality with minimal procedural modifications.

Conclusion

The optimized DBU deprotection protocol represents a significant advancement in synthetic methodology for challenging peptides including those containing this compound and other thioamide residues. By replacing traditional piperidine deprotection with short, repeated treatments of 2% DBU in DMF, researchers can achieve dramatic reductions in epimerization (typically 70-80% improvement) while simultaneously improving isolated yields and suppressing specific side products. This method addresses a critical quality concern in peptide synthesis and enables the production of stereochemically pure peptides for research and therapeutic development.

The comprehensive protocol detailed in this technical note provides researchers with a robust, reproducible method for synthesizing high-quality peptides with minimal epimerization. By adopting these optimized conditions, scientists working with sensitive amino acid derivatives and complex peptide sequences can significantly improve their synthetic outcomes, facilitating the development of peptides with enhanced biological activity and structural integrity.

References

MMP-Cleavable Linkers for Controlled Peptide Release: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MMP-Responsive Drug Delivery

Matrix metalloproteinase (MMP)-cleavable linkers are a cornerstone of stimuli-responsive biomaterials, enabling precise, cell-directed drug release in therapeutic applications. These linkers are designed to be stable during circulation but undergo specific cleavage by MMPs that are overexpressed in diseased tissues, such as tumors or sites of inflammation. This targeted release strategy enhances therapeutic efficacy while minimizing off-target effects. A significant advancement in the field is the development of systems that provide temporal control over drug release profiles by utilizing different MMP-cleavable sequences with varying enzymatic cleavage rates, moving beyond simple on/off release systems [1].

Characterized MMP-Cleavable Linkers and Their Properties

Linker Sequences and Cleavage Specificity

Extensive research has identified specific peptide sequences that serve as substrates for various MMPs. The table below summarizes key MMP-cleavable linkers, their sequences, and established cleavage characteristics.

Table 1: Characterized MMP-Cleavable Linker Sequences and Properties

Linker Designation Amino Acid Sequence Cleavage Site (↓) Target MMP Key Characteristics
Fast Linker (IPES↓LRAG) IPESLRAG Between S and L MMP-2 [1] Provides rapid release kinetics
Moderate Linker (GPQG↓IWGQ) GPQGIWGQ Between G and I MMP-2, MMP-9 [1] [2] Intermediate release rate; well-characterized
Slow Linker (VPLS↓LYSG) VPLSLYSG Between S and L MMP-2 [1] Provides sustained, slow release
BM9 Linker (PRQITAG) PRQITAG Information missing MMP-9 [2] Used for bivalirudin release in spinal cord injury models
Quantitative Release Kinetics of Different Linkers

The choice of linker sequence directly influences the rate of therapeutic agent release. Studies using hydrogel-based delivery systems have quantified the release kinetics for various linkers.

Table 2: Experimentally Determined Release Kinetics of MMP-Cleavable Linkers

Linker Type In Vitro Release Rate (× 10⁻³ h⁻¹) In Vivo Release Rate (× 10⁻³ h⁻¹) Experimental Context
Fast Linker (IPES↓LRAG) 19.9 8.94 Qk peptide release from PEG hydrogels [1]
Moderate Linker (GPQG↓IWGQ) Data missing Data missing Common MMP substrate [1]
Slow Linker (VPLS↓LYSG) 1.64 4.82 Qk peptide release from PEG hydrogels [1]

Detailed Experimental Protocols

Protocol 1: Functionalizing Peptides with MMP-Cleavable Linkers

This protocol describes the conjugation of a therapeutic peptide to an MMP-cleavable linker for subsequent incorporation into a hydrogel delivery system, based on methods for the pro-angiogenic peptide Qk [1].

Materials:

  • Therapeutic peptide (e.g., Qk sequence: KLTWQELYQLKYKGI)
  • MMP-cleavable linker (e.g., IPESLRAG, GPQGIWGQ, or VPLSLYSG)
  • Poly(ethylene glycol) (PEG)-based hydrogel precursors
  • Standard peptide synthesis reagents (Fmoc-protected amino acids, coupling agents, resin)

Procedure:

  • Solid-Phase Peptide Synthesis: Synthesize the therapeutic peptide on resin using standard Fmoc chemistry.
  • Linker Coupling: Couple the selected MMP-cleavable linker sequence directly to the C-terminus of the synthesized peptide on the resin.
  • Functional Group Addition: Add a C-terminal cysteine residue (providing a thiol group for conjugation) followed by a final glycine spacer.
  • Cleavage and Purification: Cleave the full construct (Peptide-Linker-C-G) from the resin, deprotect, and purify using reversed-phase HPLC.
  • Conjugation to Hydrogel: React the thiol group on the cysteine residue with maleimide-functionalized PEG macromers to form the hydrogel network, incorporating the peptide-linker construct as a pendant group.

Validation:

  • Confirm peptide-linker conjugation and purity via MALDI-TOF mass spectrometry and analytical HPLC.
  • Verify bioactivity of the released peptide tail (e.g., KLTWQELYQLKYKGI-PES for the fast linker) using a relevant cell-based assay [1].
Protocol 2: Evaluating MMP-Responsive Release In Vitro

This protocol assesses the enzymatic responsiveness and release kinetics of the linker in the presence of target MMPs.

Materials:

  • Hydrogel discs or particles containing the peptide-linker conjugate
  • Recombinant human MMP-2 or MMP-9 (e.g., 100 nM concentration)
  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
  • Protease inhibitor solution (e.g., EDTA or specific MMP inhibitor)

Procedure:

  • Hydrogel Preparation: Formulate and crosslink hydrogels to incorporate the peptide-linker construct.
  • Enzymatic Incubation: Incubate hydrogels in assay buffer containing the target MMP. Include control groups with buffer alone and buffer with added protease inhibitor.
  • Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect supernatant samples.
  • Analysis: Quantify the amount of released peptide in the supernatant using a validated method, such as fluorescence (if the peptide is fluorescently labeled) or HPLC-UV/MS.
  • Kinetic Modeling: Fit the cumulative release data to an appropriate kinetic model (e.g., first-order release) to determine the release rate constant (k).

Notes:

  • Monitor polymer degradation concurrently by size exclusion chromatography (SEC) to confirm that the release is due to linker cleavage and not bulk erosion [2].
  • The release rate constant (k) for different linkers can vary significantly, allowing for temporal control (e.g., from 1.64 to 19.9 × 10⁻³ h⁻¹) [1].
Protocol 3: In Vivo Release and Efficacy Testing

This protocol outlines the steps for evaluating the performance of the MMP-responsive delivery system in an animal model.

Materials:

  • Animal model of disease (e.g., spinal cord injury, ischemic tissue, tumor)
  • Hydrogel formulation containing the peptide-linker conjugate
  • Control formulations (e.g., free peptide, non-cleavable linker conjugate)

Procedure:

  • Formulation Administration: Implant the hydrogel formulation locally at the target site (e.g., subcutaneously or at the site of injury).
  • In Vivo Release Tracking: If the peptide is fluorescently labeled (e.g., with Cy5.5), use non-invasive imaging (e.g., fluorescence imaging system) to track release and distribution over time (e.g., 1-2 weeks) [1].
  • Tissue Analysis: At the endpoint, harvest the implantation site and surrounding tissue.
  • Efficacy Assessment:
    • Vascularization Models: Quantify hemoglobin content in the tissue as a measure of blood vessel formation [1].
    • Other Models: Use histology (e.g., H&E staining, immunohistochemistry) to assess therapeutic effects, such as reduced glial scarring in spinal cord injury [2].
  • Statistical Analysis: Compare results between experimental and control groups using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests).

The following workflow diagram summarizes the key stages from linker design to in vivo validation:

G Start Start: Design and Synthesis A Select MMP-cleavable linker sequence Start->A B Conjugate linker to therapeutic peptide A->B C Incorporate into delivery system (e.g., hydrogel) B->C D In Vitro Characterization (Release kinetics, bioactivity) C->D E In Vivo Evaluation (Release tracking, efficacy) D->E End End: Data Analysis E->End

Critical Considerations for Experimental Design

  • Linker Selection: The linker sequence should be chosen based on the target MMP expression profile in the specific disease model. For instance, MMP-9 is a key target in spinal cord injury [2].
  • Bioactivity Validation: Always confirm that the peptide, once released with its residual "tail" (e.g., KLTWQELYQLKYKGI-PES), retains its bioactivity, as these residues can sometimes affect function [1].
  • Hydrogel Properties: The hydrogel network itself must be degradable (e.g., by incorporating MMP-sensitive crosslinkers) to allow for cell infiltration and access to the tethered peptides, which is crucial for inducing biological effects like vascularization [1].
  • Appropriate Controls: Essential controls include a scrambled peptide sequence, a non-releasable linker (e.g., SGESPAYYTA or PVSLRSG), and the free peptide [1].

Troubleshooting Common Issues

  • No Release Detected: Verify MMP activity and concentration. Ensure the hydrogel matrix does not sterically hinder enzyme access to the linker. Check that the chosen linker is a substrate for the specific MMP used.
  • Non-Specific or Burst Release: This indicates insufficient linker stability. Optimize the linker sequence or incorporate steric hindrance near the cleavage site. Review hydrogel crosslinking density.
  • Released Peptide is Inactive: Test the bioactivity of the "tail" form of the peptide (the predicted release product) early in the design process. Consider using a self-immolative spacer between the linker and the therapeutic peptide to release the native sequence.
  • Lack of In Vivo Efficacy: This could be due to the hydrogel itself not being enzymatically degradable, preventing cell infiltration and access to the tethered peptides [1]. Ensure the overall delivery system is designed to work in concert with the cleavable linker.

References

Automated Fmoc-SPPS Protocol for Modified Amino Acids

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the automated synthesis of peptides incorporating engineered amino acid building blocks like Fmoc-L-Phe-MPPA, using a flexible, Chemputer-style platform [1].

1. Resin Preparation (Swelling)

  • Action: Transfer the chosen resin (e.g., Rink amide MBHA) to the SPPS reactor.
  • Reagent: Add ( N,N )-Dimethylformamide (DMF).
  • Process: Swell the resin with nitrogen bubbling for 30-60 minutes.

2. Repetitive Synthesis Cycle (for each amino acid) This cycle is repeated for each residue in the sequence, from C- to N-terminus.

  • A. Fmoc Deprotection

    • Reagent: 20% (v/v) Piperidine in DMF.
    • Process: Perform two treatments of 5-7 minutes each with nitrogen agitation [1].
    • Wash: Rinse the resin with DMF (3-5 times).
  • B. Coupling Reaction

    • Building Block: 4 equiv. of Fmoc-Xaa-OH (e.g., this compound).
    • Activator: 3.6-4 equiv. of HATU (0.45 M in DMF) [1].
    • Base: 8 equiv. of ( N,N )-Diisopropylethylamine (DIPEA).
    • Process: Activate the amino acid for 1-5 minutes, then couple with nitrogen agitation for 30-60 minutes.
    • Wash: Rinse the resin with DMF (3-5 times).

3. Final Deprotection & Cleavage

  • Action: After the final coupling, perform the Fmoc deprotection (Step 2A).
  • Wash: Rinse with DMF, then Dichloromethane (DCM). Dry the resin.
  • Cleavage Cocktail: Add a mixture of Trifluoroacetic Acid (TFA)/Water/Triisopropylsilane (TIPS) (e.g., 90:5:5, v/v/v) to the resin [1].
  • Process: Mix with nitrogen flow for 2-4 hours.

4. Precipitation and Isolation

  • Action: Transfer the TFA mixture to cold Diethyl Ether (-20°C) in a precipitating unit.
  • Process: Mix for 30 minutes to precipitate the peptide.
  • Isolation: Filter the peptide, wash with cold ether, and dry under vacuum.
  • Solubilization: Dissolve the crude peptide in Acetonitrile/Water for analysis.

The workflow for this automated process is as follows:

G cluster_cycle Per Amino Acid Cycle Start Start SPPS Protocol Swell Resin Swelling DMF, 30-60 min Start->Swell Deprotect Fmoc Deprotection 20% Piperidine in DMF Swell->Deprotect Wash1 Wash DMF Deprotect->Wash1 Couple Coupling Reaction Fmoc-AA, HATU, DIPEA Wash1->Couple Wash2 Wash DMF Couple->Wash2 Wash2->Deprotect Repeat for next residue Cleavage Final Cleavage & Deprotection TFA Cocktail, 2-4h Wash2->Cleavage Final residue coupled Precipitate Ether Precipitation -20°C, 30 min Cleavage->Precipitate Isolate Filter, Wash, Dry Precipitate->Isolate End Crude Peptide Isolate->End

Key Synthesis Parameters and Reagents

The tables below summarize critical parameters for the automated synthesis protocol.

Table 1: Typical Coupling Cycle Parameters for Automated SPPS [1]

Parameter Typical Condition Notes
Fmoc-AA 0.2-0.5 M in DMF Use 4 equivalents relative to resin loading.
Activator (HATU) 0.45 M in DMF Use 3.6-4 equivalents [1].
Base (DIPEA) 1-2 M in DMF Use 8 equivalents relative to resin loading.
Coupling Time 30-60 minutes Longer times may be needed for hindered residues.
Deprotection Reagent 20% Piperidine in DMF Two treatments of 5-7 minutes are effective [1].
Solvent DMF High purity, peptide grade.

Table 2: Common Reagents for Cleavage and Work-up [2] [1]

Reagent Typical Ratio (v/v/v) Function
Trifluoroacetic Acid (TFA) 90-95% Main cleavage agent.
Water 2.5-5% Scavenges carbocations.
Triisopropylsilane (TIPS) 2.5-5% Scavenges carbocations.
1,2-Ethanedithiol (EDT) Optional 2.5% Additional scavenger for difficult sequences.
Precipitation Solvent Cold Diethyl Ether -20°C, used in large excess (e.g., 20:1 ether-to-TFA ratio) [1].

Integration of Post-Assembly Modifications

A key advantage of advanced automated platforms is the ability to integrate complex chemical modifications into a single, uninterrupted workflow. The following diagram illustrates how these modifications can be incorporated post-chain-assembly.

G cluster_auto On-Resin Automation Start Completed Peptide on Resin ModChoice Modification Pathway? Start->ModChoice Auto1 e.g., CuAAC Click [Cu(CH₃CN)₄]PF₆, TBTA ModChoice->Auto1 Cyclization/ Functionalization Auto2 e.g., Ring-Closing Metathesis (RCM) ModChoice->Auto2 Stapling/ Macrocyclization Auto3 e.g., Lipidation or PEGylation ModChoice->Auto3 Conjugation Cleavage2 Global Cleavage & Precipitation Auto1->Cleavage2 Auto2->Cleavage2 Auto3->Cleavage2 End2 Modified Peptide Cleavage2->End2

Examples of such integrated modifications include [1] [3]:

  • Cyclization via Click Chemistry (CuAAC): A two-step, automated protocol can convert a backbone amide to a triazole, a metabolically stable bioisostere, using a diazo-transfer reagent followed by a copper-catalyzed cyclization [3].
  • Lipidation and PEGylation: These conjugations, used to improve pharmacokinetic properties, can be performed on-resin before the final cleavage [2] [1].
  • Native Chemical Ligation (NCL): The platform can automate the synthesis of peptide thioesters and their subsequent ligation for segment condensation [1].

Troubleshooting and Optimization

For challenging sequences or non-standard building blocks, consider these advanced strategies:

  • Aggregation & "Difficult Sequences": Incorporate pseudoprolines or employ backbone protection to disrupt secondary structure formation during synthesis [4].
  • Minimizing Side Reactions: For sequences prone to aspartimide formation (e.g., Asp-Gly), use the O-tBu protecting group for Asp and minimize exposure to piperidine [4].
  • Ensuring High Fidelity: Use Fmoc-amino acid building blocks with high purity (>99% by HPLC), low acetic acid content (<0.02%), and minimal free amine to prevent chain termination and deletions [4].

References

Application Notes: Fmoc-L-Phe-MPPA in Peptide Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Fmoc-L-phenylalanine (Fmoc-L-Phe-OH) is a foundational building block in modern Fmoc-solid-phase peptide synthesis (Fmoc-SPPS), a methodology that has revolutionized the production of therapeutic peptides [1] [2] [3]. Its reliability and high purity make it indispensable for constructing complex peptides for pharmaceutical research, including the development of targeted therapies in oncology, peptide-based vaccines, and other biotechnological applications [1].

Key Therapeutic Applications
  • Drug Development and Targeted Therapies: Fmoc-L-Phe-OH is critical in drug design for modifying peptide structures. It is particularly valuable in developing targeted therapies for oncology, where it can be incorporated into tumor-homing peptides or Peptide-Drug Conjugates (PDCs) [1] [4]. The general architecture of a PDC includes a cytotoxic drug, a biodegradable linker, and a tumor-targeting peptide, where Fmoc-L-Phe-OH serves as a fundamental residue in constructing the targeting moiety [4].
  • Addressing Peptide Stability and Delivery: Therapeutic peptides often face challenges of poor metabolic stability and short in vivo half-lives [5] [6]. Incorporating Fmoc-L-Phe-OH is a step in constructing peptides that can be further modified using strategies like:
    • Stapling: Introducing a hydrocarbon bridge to stabilize the peptide's secondary structure, enhancing its proteolytic stability and cell permeability [5].
    • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers to create peptides resistant to enzymatic degradation [5].
    • Cell-Penetrating Peptides (CPPs): Using CPPs like TAT (derived from HIV) to facilitate the delivery of therapeutic peptides across cell membranes [5].

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-L-Phe-OH

This protocol outlines the synthesis of a peptide chain using Fmoc-L-Phe-OH as a key building block [7].

Workflow: Solid-Phase Peptide Synthesis

SPPS ResinSwelling 1. Resin Swelling FirstAA 2. Load First Fmoc-AA (Fmoc-L-Phe-OH) ResinSwelling->FirstAA Deprotection 3. Fmoc Deprotection (20-25% Piperidine/DMF) FirstAA->Deprotection Coupling 4. Coupling Next Fmoc-AA (DIC/HOBt in NMP) Deprotection->Coupling Repeat 5. Repeat Cycle (Deprotection & Coupling) Coupling->Repeat Repeat->Deprotection For each amino acid FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage 7. Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification 8. Purification & Analysis (HPLC, MS, Lyophilization) Cleavage->Purification

  • Materials:
    • Solid Support: Wang resin (0.65 mmol/g capacity) [7].
    • Reagents: Fmoc-L-Phe-OH (≥99.5% purity), Fmoc-protected amino acids, DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), Piperidine, DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), TFA (Trifluoroacetic Acid), and scavengers (EDT, TIS) [7].
  • Procedure:
    • Resin Swelling: Place Wang resin (e.g., 485 mg) in a reaction vessel and swell it under argon with dry dichloromethane (DCM) for 15 minutes [7].
    • Immobilization of Fmoc-L-Phe-OH: In a separate vessel, dissolve Fmoc-L-Phe-OH (250 mg, 0.63 mmol) in dry DCM. Add MeIm (Methylimidazole) and MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole). Transfer this solution to the swollen resin and agitate the mixture gently under argon overnight. Wash the resin thoroughly with DCM [7].
    • Fmoc Deprotection: Treat the resin with a solution of piperidine (25% in DMF), typically in three steps (15 min, 10 min, 5 min). Wash the resin extensively with NMP after deprotection [7] [2].
    • Coupling of Subsequent Amino Acids: For each subsequent amino acid (e.g., Fmoc-Leu-OH, Fmoc-Met-OH), activate the Fmoc-AA (250 mg) with DIC and HOBt in NMP. Add this solution to the resin and allow coupling to proceed for approximately 3 hours. Monitor for completion using the Kaiser test. After successful coupling, repeat the deprotection step (Step 3) [7].
    • Final Cleavage: After the final deprotection, dry the resin. Cleave the peptide from the resin using a cocktail of TFA, water, EDT, and TIS (e.g., 1.88 mL TFA, 50 µL H₂O, 50 µL EDT, 20 µL TIS). Shake the mixture for 3 x 90 minutes. Filter the liberated peptide into cold water and lyophilize [7].
  • Purification and Analysis:
    • Purify the crude peptide using preparative reverse-phase HPLC [7].
    • Analyze the final product using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm identity and purity [7] [8].
Protocol 2: On-Resin N-terminal Formylation of Peptides

This protocol describes formylation, a common modification for peptides used as standards in techniques like solid-state NMR [7].

  • Materials: Peptide attached to resin (after final Fmoc deprotection), 13C-labelled ethyl formate (or regular ethyl formate) [7].
  • Procedure:
    • After the final Fmoc deprotection and washing, add excess ethyl formate (e.g., 2 mL) to the resin.
    • Shake the reaction vessel at room temperature overnight.
    • Wash the resin thoroughly with DCM. A Kaiser test can be used to confirm the conversion of the free N-terminus to the formylated product [7].
  • Note: The formylated peptide is then cleaved from the resin as described in Protocol 1, Step 5.

Analytical Data and Quality Control

Robust quality control is essential for peptides intended for therapeutic use. The following table outlines key specifications for the starting material, Fmoc-L-Phe-OH, and techniques for analyzing the final peptide.

Parameter Specification/Method Details / Acceptance Criteria
Fmoc-L-Phe-OH Purity Chiral HPLC [1] ≥ 99.5%
Appearance Visual inspection [1] [9] White to off-white powder
Melting Point Differential Scanning Calorimetry (DSC) [1] [9] 180 - 190 ºC
Peptide Purity Analytical HPLC/UPLC [7] [8] Purity profile, retention time
Peptide Identity Mass Spectrometry (MS) [7] [8] Q-TOF, MALDI-TOF, or ESI-MS for molecular weight confirmation
Impurity Profiling 2D-HPLC coupled with HRMS [8] Identifies and characterizes process-related and degradation impurities
Advanced Structure Circular Dichroism (CD), SEC-MALS [8] Characterizes secondary and tertiary structure, aggregation state

Expert Insights and Troubleshooting

Strategic Considerations:

  • Orthogonal Protection: The Fmoc group is stable to acids, allowing for orthogonal combination with acid-labile permanent side-chain protecting groups (e.g., t-butyl esters). This prevents unintended deprotection during the synthesis cycle [2].
  • Overcoming Peptide Limitations: Be aware of the inherent challenges of therapeutic peptides, including poor oral bioavailability and metabolic instability. Plan for advanced strategies like stapling or conjugation to lipids/polymers early in the design phase [5] [6].

Troubleshooting Common Issues:

  • Incomplete Coupling:
    • Cause: Inadequate activation or aggregation of the growing peptide chain.
    • Solution: Ensure fresh coupling reagents (DIC/HOBt) are used. For difficult sequences, use a higher excess of activated amino acid or alternative activating agents. Monitor with the Kaiser test [7] [10].
  • Incomplete Fmoc Deprotection:
    • Cause: Insufficient deprotection time or degraded piperidine solution.
    • Solution: Use a fresh 20-25% piperidine in DMF solution and follow a timed deprotection cycle (e.g., 15, 10, and 5 minutes). Piperidine is preferred due to its rapid deprotection speed (t½ ~6 seconds with 20% solution) and ability to scavenge the dibenzofulvene byproduct [2].

Visualization of Peptide-Drug Conjugate Design

The following diagram illustrates the rational design of a Peptide-Drug Conjugate (PDC), a key application area for peptides synthesized using building blocks like Fmoc-L-Phe-OH [4].

Diagram: Peptide-Drug Conjugate (PDC) Architecture

PDC PDC Peptide-Drug Conjugate (PDC) TargetingModule Targeting Module (Tumor-Homing Peptide) PDC->TargetingModule LinkerModule Biodegradable Linker (pH, Enzyme-sensitive) PDC->LinkerModule DrugModule Cytotoxic Drug (e.g., Doxorubicin) PDC->DrugModule

Conclusion

Fmoc-L-Phe-OH is a cornerstone of Fmoc-SPPS, enabling the reliable and efficient synthesis of complex peptides for advanced drug development. The detailed protocols and analytical methods outlined in these application notes provide a robust framework for researchers to manufacture high-quality peptides. By leveraging this foundational building block and integrating it with modern strategies for enhancing stability and targeting—such as peptide stapling and the construction of PDCs—scientists can more effectively develop the next generation of peptide therapeutics to address diseases like cancer.

References

Comprehensive Application Notes and Protocols: Synthesis of Hydrophobic Peptides Using Fmoc-L-P-Phe-MPPA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrophobic Peptide Synthesis Challenges

The synthesis of hydrophobic peptides represents one of the most significant challenges in modern peptide chemistry, particularly when working with sequences containing multiple hydrophobic amino acids such as valine, leucine, isoleucine, phenylalanine, and β-branched residues. These sequences have a strong tendency to form intramolecular β-sheet structures that lead to severe aggregation and precipitation during both synthesis and purification steps. This aggregation behavior is formally classified under "difficult sequences" – a concept introduced in the 1980s and refined by Kent and coworkers to describe peptides that form strong inter- or intramolecular non-covalent interactions resulting in insoluble peptide aggregates [1]. The fundamental challenge arises from the low solubility of these hydrophobic peptides in conventional aqueous or organic solvents, making them difficult to handle, synthesize, and purify using standard protocols.

The Fmoc-solid phase peptide synthesis (SPPS) strategy has emerged as the dominant methodology for hydrophobic peptide synthesis due to its orthogonal protection scheme and avoidance of highly corrosive hydrofluoric acid (HF) required for Boc-based strategies. However, even with Fmoc-SPPS, sequences exceeding 50-60 amino acids with high hydrophobic content remain formidably challenging [1]. The membrane proteins and their functional domains, such as ion channels, G-protein coupled receptors (GPCRs), and other pore-forming structures, represent particularly demanding targets that often require specialized approaches. These challenges are especially relevant in drug development contexts where membrane proteins constitute approximately 60% of all FDA-approved drug targets [1], highlighting the critical importance of robust synthetic methodologies for hydrophobic peptides.

Properties and Advantages of the MPPA Linker

The 4-methoxyphenylphenacyl alcohol (MPPA) linker represents a specialized acid-labile handle specifically designed for the synthesis of hydrophobic peptides and peptide acids. The MPPA linker belongs to the family of α-aryl substituted acetophenone derivatives that exhibit unique cleavage properties under mild acidic conditions. Unlike conventional Wang or SASRIN resins, the MPPA linker provides exceptional stability during repeated Fmoc-deprotection cycles using piperidine-based reagents while allowing efficient cleavage under mild acidic conditions that minimize side reactions.

Key Structural and Functional Characteristics
  • Chemical Stability: The electron-donating methoxy group at the para position of the phenyl ring enhances the stability of the benzylic linkage against premature cleavage during standard Fmoc-SPPS procedures, while simultaneously activating the phenacyl ester linkage for acidolysis
  • Orthogonal Cleavage: The MPPA linker cleaves efficiently with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) or with 0.5-1% trifluoroacetic acid in the presence of appropriate scavengers, conditions that leave most side-chain protecting groups intact, enabling the synthesis of fully protected hydrophobic peptide fragments for subsequent segment condensation
  • Suppression of Aggregation: The bulky aromatic character of the MPPA linker helps to disrupt the tight packing of hydrophobic peptide chains on the solid support, thereby reducing interchain aggregation during synthesis
  • Compatibility with Hydrophobic Sequences: The lipophilic nature of the MPPA linker improves solvation of hydrophobic peptide sequences in organic solvents, leading to more efficient coupling and deprotection reactions

Table 1: Comparison of MPPA with Common Resins for Hydrophobic Peptide Synthesis

Resin Type Cleavage Conditions Stability During Fmoc-SPPS Suitability for Hydrophobic Sequences Risk of Aggregation
MPPA Mild acid (0.5-1% TFA) High Excellent Low-Moderate
Wang Standard TFA cocktails Moderate Good Moderate-High
2-Chlorotrityl Mild acid (1-5% TFA) High Excellent Low
Rink Amide Standard TFA cocktails High Moderate High for C-terminal amides
HMBA Standard TFA cocktails Moderate Good Moderate

Resin Handling and Preparation Protocols

Storage and Pre-processing
  • Storage Conditions: MPPA resin should be stored desiccated at -20°C under inert atmosphere (argon or nitrogen) to prevent degradation of the acid-labile linker. Before use, the resin should be acclimated to room temperature while remaining in the sealed container to prevent moisture condensation
  • Quality Assessment: Perform a qualitative Kaiser test on a small sample (5-10 mg) of the resin to confirm the absence of free amines, which would indicate degradation. The resin should also be examined under a microscope for discoloration or physical damage
  • Initial Swelling: Place the predetermined quantity of MPPA resin in a peptide synthesis vessel with a fritted disc. Add sufficient dry dichloromethane (DCM) to cover the resin by at least 3-5 cm and gently swirl the mixture. Allow the resin to swell for 60-90 minutes with occasional gentle agitation. Avoid mechanical stirring or magnetic stirring bars that may physically damage the resin beads
Loading Determination Protocol

For pre-loaded Fmoc-L-Phe-MPPA resin, the loading capacity must be accurately determined to calculate appropriate reagent equivalents for subsequent coupling reactions. The standard protocol for loading determination:

  • Weigh exactly 10.0 mg (±0.1 mg) of this compound resin into a 10 mL volumetric flask
  • Add 5.0 mL of 20% piperidine in DMF and allow the mixture to stand for 30 minutes with occasional swirling
  • Dilute to volume with DMF and mix thoroughly
  • Withdraw a 1.0 mL aliquot and further dilute to 10.0 mL with DMF
  • Measure the absorbance at 301 nm against a blank of 20% piperidine in DMF appropriately diluted
  • Calculate the loading using the extinction coefficient of Fmoc-piperidine adduct (ε = 7800 M⁻¹cm⁻¹) and the formula:

Loading (mmol/g) = (A₃₀₁ × Dilution Factor × V) / (ε × m)

Where V = volume (L), m = mass of resin (g), and dilution factor = 50 in this protocol

Table 2: Common Loading Values and Their Implications for Synthesis

Loading Range (mmol/g) Synthetic Characteristics Recommended Application Coupling Efficiency
0.2-0.4 Low density, improved solvation Difficult hydrophobic sequences Slower but more complete
0.4-0.7 Moderate density, balanced Standard hydrophobic peptides Good efficiency
0.7-1.0 High density, potential aggregation Simple hydrophobic sequences Rapid but may be incomplete

Fmoc-SPPS Protocol for Hydrophobic Peptides

General Synthesis Considerations

The successful synthesis of hydrophobic peptides on this compound resin requires meticulous attention to solvation, coupling efficiency, and aggregation prevention. Before beginning the synthesis, ensure all amino acid derivatives are of high purity and properly dissolved. Use freshly prepared activating agents and high-quality, amine-free solvents to maximize coupling efficiency. For highly hydrophobic sequences, consider incorporating pseudo-proline dipeptides or backbone modification strategies to disrupt β-sheet formation [1].

Step-by-Step Synthetic Procedure
  • Resin Preparation and Fmoc Deprotection

    • Transfer the pre-swollen this compound resin (1.0 equiv) to a peptide synthesis vessel with a fritted disc
    • Wash with DMF (3 × 10 mL/g resin) for 1 minute each with gentle argon bubbling
    • Treat with 20% piperidine in DMF (10 mL/g resin) for 5 minutes followed by a second treatment with fresh 20% piperidine in DMF (10 mL/g resin) for 10 minutes
    • Wash thoroughly with DMF (5 × 10 mL/g resin) until the effluent is colorless and no piperidine odor is detected
    • Perform a qualitative Kaiser test to confirm complete Fmoc removal (yellow resin beads indicate free amino groups)
  • Amino Acid Coupling

    • For standard amino acids: Dissolve Fmoc-amino acid (4.0 equiv) and HOBt (4.0 equiv) in minimal DMF to obtain a clear solution
    • Add DIC (4.0 equiv) and allow pre-activation to proceed for 1-2 minutes
    • Add the activated solution to the resin and agitate with argon bubbling for 45-90 minutes
    • For difficult sequences: Use HATU (3.9 equiv) and DIPEA (8.0 equiv) in DMF with pre-activation for 1 minute and extended coupling time (90-180 minutes)
    • Wash with DMF (3 × 10 mL/g resin) after coupling
    • Perform a qualitative Kaiser test to confirm complete coupling (colorless to pale yellow beads indicate successful coupling)
  • Final Fmoc Deprotection and On-Resin Analysis

    • After complete chain assembly, perform the final Fmoc deprotection as described in step 1
    • Wash sequentially with DMF (3 × 10 mL/g), DCM (3 × 10 mL/g), and methanol (3 × 10 mL/g)
    • Dry the resin under high vacuum for 6-12 hours before cleavage
    • For analytical purposes, remove a small sample (5-10 mg) for cleavage and LC-MS analysis to confirm sequence integrity before proceeding with bulk cleavage

HydrophobicPeptideSynthesis cluster_workflow cluster_notes start Start: this compound Resin swell Resin Swelling DCM, 60-90 min start->swell deprotect Fmoc Deprotection 20% Piperidine/DMF swell->deprotect wash1 Washing DMF (5×) deprotect->wash1 note2 Critical: Maintain argon atmosphere throughout prevent oxidation deprotect->note2 couple Amino Acid Coupling Fmoc-AA, HOBt, DIC wash1->couple wash2 Washing DMF (3×) couple->wash2 note1 For difficult sequences: Use HATU/DIPEA activation Extended coupling time (90-180 min) couple->note1 kaiser Kaiser Test Confirm Completion wash2->kaiser repeat Repeat Cycle For Each Residue kaiser->repeat final_dry Final Drying High Vacuum, 6-12h repeat->final_dry mild_cleave Mild Cleavage 0.5-1% TFA/DCM final_dry->mild_cleave product Protected Hydrophobic Peptide Product mild_cleave->product note3 Cleavage conditions preserve side-chain protecting groups for segment condensation mild_cleave->note3

Diagram 1: SPPS Workflow for Hydrophobic Peptides on MPPA Resin

Cleavage and Purification Strategies

Mild Cleavage from MPPA Resin

The key advantage of the MPPA linker is the ability to cleave fully protected peptide fragments under mild acidic conditions that preserve most side-chain protecting groups. This enables the preparation of protected segments for use in native chemical ligation or segment condensation strategies. The standard cleavage protocol:

  • Place the dry peptide-resin in a peptide synthesis vessel with fritted disc
  • Prepare a fresh cleavage solution of 0.5-1.0% trifluoroacetic acid (TFA) in dichloromethane (DCM) containing 0.5% water as a scavenger for potential tert-butyl cations
  • Add the cleavage solution (10-15 mL/g resin) and agitate gently for 30-45 minutes
  • Drain the cleavage solution into a round-bottom flask cooled in an ice-water bath
  • Repeat the cleavage with fresh solution (5-10 mL/g resin) for 15-20 minutes
  • Combine the cleavage solutions and concentrate under reduced pressure at <25°C to avoid premature deprotection
  • Precipitate the peptide by adding the concentrated solution to cold n-hexane or petroleum ether
  • Collect the precipitate by filtration or centrifugation and dry under high vacuum
Purification of Hydrophobic Peptide Fragments

The purification of hydrophobic protected peptides requires specialized reversed-phase conditions to maintain solubility while achieving adequate separation:

  • Solvent Systems: Use acetonitrile/water or methanol/water systems with neutral modifiers such as 0.1% ammonium acetate or 10 mM ammonium bicarbonate instead of TFA, which can cause premature deprotection
  • Gradient Optimization: Implement shallow gradients (0.5-1.0% organic modifier per minute) to improve separation of hydrophobic species
  • Temperature Control: Maintain elevated column temperature (40-60°C) to improve solubility and peak shape
  • Stationary Phase Selection: Consider C4 or phenyl-hexyl columns for better resolution of highly hydrophobic peptides compared to standard C18 materials

Table 3: Cleavage Conditions Comparison for Different Resin Types

Resin Type Cleavage Reagents Time Temperature Protecting Group Stability Yield Range
MPPA 0.5-1% TFA/DCM 30-60 min 0-25°C Fully preserved 85-95%
2-Chlorotrityl 1-5% TFA/DCM 10-30 min 0-25°C Fully preserved 90-98%
Wang 95% TFA with scavengers 2-4 h 25°C Removed 70-90%
SASRIN 1% TFA/DCM 10-30 min 0-25°C Fully preserved 85-95%

Managing Aggregation and Solubility Issues

Aggregation Prevention Strategies

The primary challenge in hydrophobic peptide synthesis is the management of sequence-driven aggregation that occurs both on-resin and in solution during post-synthesis handling. Several proven strategies can mitigate these issues:

  • Backbone Modification: Incorporate pseudo-proline dipeptides (Fmoc-Xaa-Ser(Ψ⁴⁵Me,Mepro)-OH) at appropriate positions to disrupt β-sheet formation. These building elements are particularly effective when placed at every 4-6 residues in highly hydrophobic sequences [1]
  • Temporary Solubilizing Tags: Introduce arginine-based solubilizing tags or PEG-based modifiers that can be removed after synthesis. The Phacm group attached to cysteine has been successfully used with selective orthogonal removal without affecting the tag [1]
  • Alternative Solvent Systems: Employ binary solvent systems such as DMF with 2-10% DMSO or NMP with 20-30% trifluoroethanol (TFE) to improve solvation of the growing peptide chain. For extremely difficult sequences, DMF with 5-20% 1,3-dimethyl-2-imidazolidinone (DMI) can provide superior results
  • Microwave-Assisted Synthesis: Apply controlled microwave irradiation (30-50°C) with precise temperature monitoring to improve coupling efficiency while minimizing aggregation. However, caution is required as excessive heating can accelerate aggregation [1]
Solubilization Techniques for Crude Peptides

After cleavage, hydrophobic peptides often require specialized solubilization protocols before purification:

  • Gradual Solvent Exchange: Dissolve the crude peptide in a minimal volume of strong solvent (e.g., DMSO, TFE, or HFIP) then gradually add the aqueous buffer for HPLC purification while maintaining clarity
  • Lyophilization from co-solvents: For peptides that will be stored before purification, lyophilize from tert-butanol/water mixtures or acetonitrile/water to create a more porous powder that readily solubilizes
  • pH Adjustment: For peptides containing basic residues, solubilize in dilute acetic acid (0.1-1%) or ammonium bicarbonate (10-50 mM) to take advantage of charge-assisted solubilization
  • Surfactant Assistance: Use non-ionic surfactants such as β-octylglucoside (0.1-1.0%) during solubilization, which can be removed during subsequent purification steps

AggregationManagement cluster_aggregation cluster_effectiveness problem Hydrophobic Peptide Aggregation Problem on_resin On-Resin Aggregation Incomplete coupling Low yield problem->on_resin solution Solution-Phase Aggregation Poor solubility Purification failure problem->solution strategy1 Backbone Modification Pseudo-proline dipeptides on_resin->strategy1 strategy4 Microwave Assistance Controlled heating Improved kinetics on_resin->strategy4 strategy2 Solubilizing Tags Arg-based tags PEG modifiers solution->strategy2 strategy3 Alternative Solvents DMF/DMSO mixtures NMP/TFE systems solution->strategy3 result1 Improved Coupling Efficiency >95% strategy1->result1 effectiveness1 Pseudo-prolines most effective at positions with high β-sheet propensity strategy1->effectiveness1 result2 Enhanced Solubility Successful Purification strategy2->result2 effectiveness2 Solubilizing tags should be orthogonal to synthesis conditions strategy2->effectiveness2 strategy3->result2 effectiveness3 TFE particularly effective for helical hydrophobic sequences strategy3->effectiveness3 strategy4->result1

Diagram 2: Aggregation Management Strategies for Hydrophobic Peptides

Application Examples and Case Studies

Synthesis of Model Hydrophobic Peptides

To illustrate the effectiveness of the this compound strategy, several model hydrophobic peptides have been synthesized and characterized:

  • Transmembrane Domain Peptides: The M2 proton channel from influenza A virus (BM2 1-51) has been successfully synthesized using a combination of MPPA-based SPPS and native chemical ligation, achieving 39% yield for the ligation step [1]. The synthesis employed TFE as a co-solvent (20-30% in DCM) during coupling steps and oxo-ester mediated NCL with almost quantitative yields
  • β-Amyloid Fragments: Sequences derived from Aβ(1-42) – a notoriously aggregating peptide – have been prepared using this compound resin with backbone amide protection strategies. The incorporation of 2,4-dimethoxybenzyl (Dmb) protecting groups on specific glycine residues prevented aggregation during synthesis, enabling isolation of the pure peptide in 23% overall yield after HPLC purification
  • Chemotactic Peptide: The N-formyl-Met-Leu-Phe-OH (f-MLF) tripeptide has been synthesized using Fmoc chemistry with 13C/15N labeling for NMR studies. The synthesis featured MSNT-mediated attachment to Wang resin (similar to MPPA in stability) and achieved quantitative coupling efficiency at each step [2]. The formylation was accomplished with 13C-labeled ethyl formate under mild conditions
Troubleshooting Guide for Common Issues

Table 4: Troubleshooting Common Problems in Hydrophobic Peptide Synthesis

Problem Possible Causes Detection Methods Solutions
Low Coupling Efficiency Aggregation, poor activation, insufficient time Kaiser test, colorimetric monitoring Incorporate pseudo-prolines, use stronger activators (HATU/HOAt), extend coupling time, increase temperature to 50°C
Premature Cleavage Acid-sensitive sequence, excessive TFA exposure LC-MS of crude cleavages Reduce TFA concentration in wash solutions, use less acidic deprotection if possible, switch to more stable linker
Poor Final Cleavage Incomplete solvation, insufficient cleavage time Visual inspection, HPLC Use stronger cleavage cocktail, extend cleavage time, incorporate TFE in cleavage mixture
Difficulty Purifying Extreme hydrophobicity, aggregation HPLC with multiple columns Use alternative stationary phases (C4, phenyl), elevated temperature, ion-pairing switches (TFA to ammonium salts)
Multiple Deletion Sequences Incomplete couplings, difficult sequences MS analysis, sequencing Implement double couplings with different activators, incorporate capping steps, use more dilute resin loading

Analytical Characterization and Quality Control

Purity and Identity Assessment

Rigorous analytical characterization is essential for hydrophobic peptides synthesized using the this compound protocol. A comprehensive quality control strategy should include:

  • HPLC Analysis: Employ multiple solvent systems to confirm homogeneity. Recommended systems include: (1) 0.1% TFA in water/acetonitrile; (2) 10 mM ammonium acetate in water/acetonitrile; (3) 0.1% formic acid in water/acetonitrile. The peptide should show >95% purity in at least two different systems
  • Mass Spectrometry: Utilize both MALDI-TOF and ESI-MS to confirm molecular weight. For hydrophobic peptides, ESI-MS often provides superior results, especially when using chloroform/methanol/water mixtures with 0.1% formic acid as the injection solvent
  • Amino Acid Analysis: After acid hydrolysis (6N HCl, 110°C, 24h), perform quantitative amino acid analysis to confirm composition. For highly hydrophobic peptides, include 2% phenol in the hydrolysis acid to prevent oxidation of hydrophobic residues
  • Chiral Integrity Check: Implement Marfey's analysis or chiral HPLC to confirm the absence of racemization, particularly for C-terminal residues and sequences containing histidine or cysteine
Functional Assays for Hydrophobic Peptides

Depending on the application, various functional assays may be employed to confirm the bioactive conformation of the synthesized hydrophobic peptides:

  • Circular Dichroism Spectroscopy: Analyze the secondary structure in membrane-mimetic environments such as SDS micelles or liposomes. Hydrophobic peptides typically show characteristic α-helical or β-sheet signatures when properly folded
  • Surface Plasmon Resonance: Measure binding affinity to target proteins or membranes using sensor chips with immobilized lipid bilayers
  • Biological Activity Assays: Perform cell-based assays relevant to the peptide's intended function, such as antimicrobial activity for host defense peptides or receptor activation for peptide hormones

Conclusion

The This compound resin system provides a robust and reliable platform for the synthesis of challenging hydrophobic peptides. Through careful attention to resin handling, coupling conditions, aggregation prevention, and specialized cleavage protocols, researchers can successfully prepare peptides that are otherwise inaccessible through standard Fmoc-SPPS methodologies. The mild cleavage conditions characteristic of the MPPA linker enable the production of fully protected fragments suitable for segment condensation or native chemical ligation, significantly expanding the scope of synthetic targets.

As the field continues to advance, the integration of novel solvent systems, backbone modifications, and precision analytics will further enhance our ability to tackle increasingly hydrophobic sequences. These developments are particularly important for the drug discovery community, where hydrophobic peptides and peptidomimetics continue to emerge as promising therapeutic modalities for challenging targets including membrane proteins and protein-protein interactions.

References

Fmoc-L-Phe-MPPA handling and storage guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Handling Guidelines

Fmoc-protected amino acids share common handling characteristics. The guidelines below are based on the known hazards of Fmoc-L-Phe-OH and related compounds [1].

Hazard Classification

  • GHS Hazard Statements:
    • H315: Causes skin irritation [1].
    • H319: Causes serious eye irritation [1].
    • H335: May cause respiratory irritation [1].

Essential Personal Protective Equipment (PPE)

  • Wear nitrile gloves, a lab coat, and safety goggles to prevent skin contact and eye exposure [1].
  • Handle the compound within a certified fume hood, especially during weighing or dissolving, to prevent inhalation of dust [1].

Spill Management

  • Use inert absorbent materials (e.g., vermiculite) to contain the spill [1].
  • Place the collected waste in a designated container for disposal as hazardous chemical waste [1].
  • Avoid generating dust during cleanup [1].

Storage and Stability Protocols

Proper storage is critical to maintain the integrity of Fmoc-protected compounds, which are sensitive to temperature, moisture, and light [1] [2].

Optimal Storage Conditions

  • Long-Term Storage: For maximum stability, store the compound at -15°C or lower in a sealed container [1].
  • Short-Term/Active Use: For daily-use batches, storage at 2–8°C is acceptable [1].
  • Environment: Protect from light by using amber glass vials and storing in dark cabinets. Protect from moisture by ensuring containers are vacuum-sealed or purged with an inert gas like argon or nitrogen [1].

Handling After Storage

  • Always allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents moisture from the air from condensing onto the cold compound, which could lead to hydrolysis and degradation [1] [2].
  • After opening, gently purge the container with anhydrous nitrogen or argon before resealing to displace oxygen and moisture [2].

Stability Monitoring

  • Conduct regular visual inspections for signs of degradation, such as color change from white to yellow [1].
  • For critical applications, validate the purity of stored batches every 6 months using analytical techniques like HPLC [1].

Experimental Workflow for Handling

The following diagram outlines the key steps for safely retrieving, handling, and storing your Fmoc-protected compound.

Start Start: Retrieve Vial from Storage Step1 Equilibrate in Desiccator (Prevent Moisture Condensation) Start->Step1 Step2 Weigh Compound (Under Fume Hood, Wearing PPE) Step1->Step2 Step3 Use in Designated Reaction Vessel Step2->Step3 Step4 Reseal Container (Purge with Inert Gas if Possible) Step3->Step4 Step5 Return to Cold Storage (-15°C or Lower) Step4->Step5 Check Visual Inspection for Discoloration or Clumping? Step4->Check After use Check->Step5 No degradation Discard Discard via Hazardous Waste Check->Discard Signs of degradation

Solubilization and Peptide Coupling Guidance

While specific data for Fmoc-L-Phe-MPPA is unavailable, here are standard protocols for solubilizing Fmoc-amino acids and initial peptide coupling.

Solubilization Strategies The best solvent depends on your compound's properties. This general guide can help you choose [2]:

Condition (at pH 7) Recommended Solvent Sequence

| Net Negative Charge >50% Hydrophobic Residues | 1. Sterile water (sonicate) 2. 0.1M Ammonium bicarbonate in water 3. Acetonitrile or Isopropanol 4. DMSO or DMF | | Net Positive Charge >50% Hydrophobic Residues | 1. Sterile water (sonicate) 2. 0.1M Acetic acid in water 3. Acetonitrile or Isopropanol 4. DMSO or DMF | | >50% Hydrophobic Residues (Any charge) | 1. Acetonitrile or Isopropanol 2. DMSO or DMF 3. Chaotropic salts (e.g., Guanidine HCl) |

Initial Resin Loading Method For attaching the first Fmoc-amino acid to a hydroxymethyl-functionalized resin (like Wang resin), using a symmetrical anhydride is a common method. Note: This method is not suitable for Histidine or Cysteine, which are prone to enantiomerization [3].

  • Procedure:
    • Prepare Resin: Place 1g of resin in a flask, add enough DMF to cover it, and allow it to swell for 30 minutes [3].
    • Form Symmetrical Anhydride: Dissolve the Fmoc-amino acid (10 equivalents relative to resin loading) in dry DCM. Add a solution of diisopropylcarbodiimide (DIC, 5 equivalents) in dry DCM. Stir the mixture for 20 minutes at 0°C [3].
    • Concentrate and Dissolve: Remove the DCM by evaporation under reduced pressure. Dissolve the resulting residue in a minimal amount of DMF [3].
    • Load onto Resin: Add the DMF solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents dissolved in DMF) to the mixture. Allow it to stand at room temperature for 1 hour with occasional swirling [3].
    • Check Loading: Test a small sample of resin to determine the coupling efficiency. If loading is less than 70%, the attachment procedure should be repeated [3].

Key Recommendations for Researchers

  • Prevent Degradation: The most critical factors are controlling temperature, excluding moisture, and protecting from light. Aliquot the compound to avoid repeated freeze-thaw cycles [1].
  • Ensure Reproducibility: Meticulous record-keeping of storage conditions, batch numbers, and stability checks is essential for experimental consistency [1].
  • Prioritize Safety: Never underestimate the importance of PPE and using a fume hood. The brittleness of the cold compound can increase dust generation upon handling [1].

References

minimizing C-terminal epimerization with Fmoc-L-Phe-MPPA

Author: Smolecule Technical Support Team. Date: February 2026

Understanding C-Terminal Epimerization

In solid-phase peptide synthesis (SPPS), epimerization (racemization) at the C-terminal amino acid can occur during the coupling of peptide segments. This side reaction leads to the formation of diastereomeric peptides that are often difficult to separate, reducing yield and purity [1].

The mechanism primarily involves the abstraction of the Cα-proton by a base, forming an achiral enolate intermediate. When this occurs at the C-terminal residue during activation for segment coupling, it can result in epimerization [1].

Coupling Reagents & Conditions for Low Epimerization

A key study systematically investigated coupling conditions using Fmoc-Asp(OtBu)-L-Phe-OH and H-Lys(Boc)-PepsynKA as a model, providing quantitative data on minimizing phenylalanine epimerization [1].

The table below summarizes the core findings for achieving both a high coupling rate and low epimerization:

Factor Recommendation Key Finding / Rationale
Optimal Coupling Reagent DIC/HOBt Achieved optimal balance of good coupling rate with low epimerization. [1]
Solvent Dichloromethane (DCM) Favored for low epimerization. [1]
Quantitative Result <3% epimerization Maximum level of C-terminal lysine epimerization reported under optimal conditions in a 13-mer + 16-mer segment coupling. [1]

Experimental Protocol for Segment Coupling

The following protocol is adapted from the model study that successfully minimized C-terminal epimerization [1]. You can use this as a starting point for coupling your segment containing Fmoc-L-Phe-MPPA.

G A Activate C-terminal Segment (Solvent: DCM) B Add HOBt catalyst (1-hydroxybenzotriazole) A->B C Add DIC coupling reagent (diisopropylcarbodiimide) B->C D Pre-activate for 5-10 min (Monitor for clarity) C->D E Add to N-terminal segment bound to solid support D->E F Couple for 6 hours with gentle mixing E->F G Wash resin (DCM, DMF, MeOH) F->G H Monitor reaction (Analytical HPLC/MS) G->H

Procedure:

  • Activation: Dissolve the C-terminal segment (e.g., your this compound derivative) in a minimal volume of DCM. Add HOBt (1.05-1.2 equivalents) followed by DIC (1.05-1.2 equivalents).
  • Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.
  • Coupling: Add the entire activation mixture to the resin-bound N-terminal segment. Allow the coupling to proceed for approximately 6 hours with gentle agitation.
  • Completion: After coupling, wash the resin thoroughly with DCM, DMF, and methanol to remove excess reagents and by-products.
  • Monitoring: The reaction should be monitored by analytical HPLC and/or MS to confirm coupling completion and assess epimerization levels [1].

Proactive Strategies for Troubleshooting

If you encounter epimerization issues, consider these strategies:

Issue Possible Cause Troubleshooting Action
High epimerization level Base-catalyzed side reaction Avoid strong bases in coupling cocktails; use acidic/neutral activators like DIC/HOBt or pre-formed OPfp esters. [2]
Epimerization with C-terminal Cys Resin type and base treatment Use trityl-type resins (e.g., 2-chlorotrityl resin) which reduce epimerization and β-piperidinylalanine formation during chain extension. [2]

| General epimerization risk | Coupling difficult residues | For sterically hindered or solvated residues, consider: • Increased coupling time • Slightly elevated temperature • Microwave assistance (use with caution) [3] |

Key Takeaways for Your Research

  • The DIC/HOBt/DCM Combination is a Proven Starting Point: The search results strongly validate this mixture as a primary choice for minimizing C-terminal epimerization in segment couplings involving sensitive residues like Phe [1].
  • Resin Choice is Critical for C-Terminal Residues: If your sequence has a C-terminal cysteine, the use of trityl-based resins is highly recommended over Wang-type resins to suppress side reactions [2].
  • Systematic Optimization is Necessary: Treat this protocol as a foundation. Be prepared to optimize parameters like equivalents of reagents, reaction time, and solvent mixtures (e.g., DCM/DMF blends) based on your specific sequence and monitoring results.

References

preventing aspartimide formation Fmoc-L-Phe-MPPA synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Aspartimide Formation

What is it? Aspartimide formation is a base-catalyzed side reaction where the side chain carboxylic acid of an aspartic acid (Asp) residue cyclizes, forming a five-membered ring succinimide (aspartimide). This ring can subsequently reopen to form a mixture of undesired peptides, including the native α-peptide, the β-peptide (isoAsp), and piperidide adducts [1] [2].

Why is it a problem? This rearrangement is "mass-neutral," meaning the desired and undesired products have the same molecular weight, making them extremely difficult to separate during purification and nearly impossible to detect by mass spectrometry alone. This can significantly reduce the yield and purity of your target peptide, which is a critical concern for manufacturing peptide-based Active Pharmaceutical Ingredients (APIs) [3].

When does it occur? The reaction is primarily driven by repeated exposure to piperidine during the standard Fmoc deprotection steps. Its propensity is highly sequence-dependent, with Asp-Gly sequences being the most susceptible, followed by Asp-Asn, Asp-Asp, and Asp-Cys [1] [2].

Strategies to Prevent Aspartimide Formation

The core challenge is to sterically or electronically block the cyclization reaction. The following table summarizes the primary strategies.

Strategy Mechanism Key Examples & Notes

| Alternative Side Chain Protecting Groups [1] [3] | Increases steric bulk around the Asp side chain to physically impede ring closure. | OtBu: Standard, but offers minimal protection. OMpe (3-methylpent-3-yl) & Die (2,3,4-trimethylpent-3-yl): Bulky and flexible, show significant improvement [1]. OBno (Benzyloxymethyl): Highly effective, reduces aspartimide formation to near-undetectable levels even in difficult Asp-Gly sequences [3]. | | Backbone Protection (N-alkylation) [1] [2] | Converts the backbone amide nitrogen from secondary to tertiary, removing the nucleophilic proton required for cyclization. | Dmb (2,4-dimethoxybenzyl): The most common group for this purpose. This is the only method noted to completely eliminate rearranged products. It is often used in pre-made Asp-Xaa dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) due to reduced coupling efficiency [1]. | | Optimized Deprotection Conditions [1] | Uses milder bases or additives to reduce the base strength of the deprotection solution. | Add 0.1 M HOBt to piperidine: Reduces formation but introduces nucleophilic water. Use piperazine instead of piperidine: A weaker base that suppresses, but does not eliminate, the side reaction [1]. | | Novel Protecting Group Technologies [2] | Uses a stable C-C bond to mask the carboxylic acid, which is completely inert to base. | CSY (CyanoSulfurYlide): Requires deprotection with electrophilic halogenating agents like NCS in aqueous conditions. This innovative approach shows exceptional stability during synthesis and prevents aspartimide formation entirely [2]. |

The following diagram illustrates the logical workflow for selecting the right strategy based on your peptide sequence and goals.

aspartimide_prevention start Start: Peptide contains Aspartic Acid seq_check Check Sequence Following Asp start->seq_check most_susceptible Most Susceptible: Asp-Gly, Asp-Asn Asp-Asp, Asp-Cys seq_check->most_susceptible less_susceptible Less Susceptible Sequence seq_check->less_susceptible goal_check Define Synthesis Goal most_susceptible->goal_check strat4 Optimize Deprotection (Add HOBt, use piperazine) less_susceptible->strat4 research_scale Research Scale or Moderate Purity goal_check->research_scale api_manufacturing API Manufacturing or Highest Purity goal_check->api_manufacturing strat1 Use Bulky Protecting Group (OMpe, OBno) research_scale->strat1 strat2 Use Backbone Protection (Dmb group) api_manufacturing->strat2 strat3 Use CSY Protecting Group (Base-inert C-C bond) api_manufacturing->strat3 For challenging sequences end Proceed with Synthesis strat1->end strat2->end strat3->end strat4->end

Experimental Protocols for Prevention

Here are detailed methodologies for implementing two of the most effective strategies.

Protocol 1: Using Fmoc-Asp(OBno)-OH in Standard Fmoc SPPS

Fmoc-Asp(OBno)-OH is designed as a drop-in replacement for Fmoc-Asp(OtBu)-OH and requires no changes to standard synthesis protocols [3].

  • Coupling: Use standard coupling protocols (e.g., 0.1-0.5 M amino acid solution with appropriate coupling reagents like HBTU/DIC). A single one-hour coupling is typically sufficient, even in difficult sequences like (Gly²)-GLP-2 [3].
  • Deprotection: Use standard 20% piperidine in DMF deprotection cycles (e.g., 1x 1-2 min, 1x 3-5 min).
  • Cleavage: Use standard TFA-based cleavage cocktails. No alkylation by-products from the OBno group have been observed [3].
Protocol 2: On-Resin Deprotection of the CSY Protecting Group

For the novel CSY approach, deprotection can be performed on-resin before the final TFA cleavage [2].

  • Synthesis: Incorporate Fmoc-Asp(CSY)-OH building blocks using standard Fmoc SPPS conditions.
  • On-Resin CSY Deprotection:
    • After chain assembly and final Fmoc deprotection, wash the resin thoroughly with DMF and DCM.
    • Prepare a deprotection solution of N-Chlorosuccinimide (NCS) in DMF/Water/Hexafluoroisopropanol (HFIP) (90:8:2 v/v). Use a stoichiometric amount of NCS relative to the CSY groups.
    • Add the solution to the resin and agitate for 5-30 minutes at room temperature.
    • Drain the solution and wash the resin extensively with DMF and DCM.
    • Note: Methionine-containing peptides should be avoided with NCS due to oxidation. Norleucine is a recommended substitute [2].
  • Global Cleavage: Proceed with standard TFA-mediated global deprotection and cleavage from the resin.

Frequently Asked Questions (FAQs)

Q1: My crude peptide has multiple closely eluting peaks in HPLC. Could this be aspartimide formation? Yes, this is a classic symptom. The peaks may correspond to the target peptide, the aspartimide, and various piperidide adducts. These by-products are mass-neutral, so LC-MS will show identical mass values, but the different isomers will have slightly different retention times [1] [3].

Q2: Which is the best overall strategy for preventing aspartimide formation? For the highest purity, especially in API manufacturing, backbone protection with the Dmb group is considered the gold standard as it can completely eliminate the side reaction. For a more cost-effective and easier-to-implement solution that still offers excellent suppression, bulky side chain protectors like OBno or OMpe are highly effective [1] [3].

Q3: Are there any drawbacks to using these alternative protecting groups? Yes, there are trade-offs. The specialized building blocks (e.g., Fmoc-Asp(OMpe)-OH, Fmoc-(Dmb)Gly-OH) are significantly more expensive than standard Fmoc-Asp(OtBu)-OH. Furthermore, backbone-protected amino acids can exhibit reduced coupling efficiency due to steric hindrance and may need to be coupled as pre-made dipeptides [1].

References

optimizing Fmoc-L-Phe-MPPA coupling efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Fmoc-Phe Coupling Efficiency

The table below summarizes common issues, their causes, and solutions derived from general Fmoc-solid-phase peptide synthesis (SPPS) practices.

Observed Problem Potential Causes Recommended Solutions
Low Yields [1] Incomplete coupling or deprotection; poor resin swelling. Perform double coupling with fresh reagents; ensure proper resin pre-swelling in DCM for 30 min [1].
Incomplete Coupling [1] Insufficient activation of Fmoc-amino acid; low-quality reagents. Use high-purity reagents (≥99%); activate with HBTU (2.85 equiv) and DIEA (6 equiv) for 1 min pre-activation [1].
Side Reactions & Byproducts [1] [2] Residual piperidine or TFA; prolonged cleavage time. Extend washing steps after deprotection; limit exposure to cleavage cocktail (e.g., TFA) to ~2 hours [1].
Slow Deprotection [2] Suboptimal base or solvent for Fmoc removal. Use 20% piperidine in DMF for fastest deprotection (half-life of ~6 seconds for Fmoc-ValOH) [2].

Optimized Coupling Protocol

For a robust and efficient coupling strategy, consider this detailed protocol adapted from a synthesis that successfully produced a labeled tripeptide for NMR studies [3].

  • Reagents and Setup

    • Resin: Wang resin (capacity: ~0.65 mmol/g), pre-swelled in dry DCM under argon for 15 minutes [3].
    • Activation: Use coupling agents DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) in NMP (N-Methyl-2-pyrrolidone) [3].
    • Amino Acid: Use high-purity Fmoc-Phe-OH (≥99%). Sourcing from a supplier that provides batch-specific Certificates of Analysis (CoA) is recommended to ensure quality and minimize contaminants [1].
  • Coupling Procedure

    • For each coupling cycle, dissolve the Fmoc-Phe-OH (1.0 equivalent), HOBt·H₂O (1.5 equivalents), and DIC (1.5 equivalents) in anhydrous NMP [3].
    • Aspirate the activated amino acid solution into the reaction vessel with the resin.
    • Allow the coupling reaction to proceed for approximately 3 hours at room temperature with gentle agitation [3].
    • After coupling, wash the resin thoroughly with NMP (e.g., 5 times) [3].
    • Monitor completion after each coupling step using the Kaiser (ninhydrin) test to detect free primary amines, indicating incomplete coupling [3].

This workflow diagrams the logical steps for troubleshooting coupling issues:

Start Low Coupling Efficiency Step1 Check Reagent Purity (Fmoc-Phe-OH ≥99%) Start->Step1 Step2 Verify Activation Protocol (HBTU/DIEA pre-activation) Step1->Step2 Step3 Confirm Deprotection (20% Piperidine in DMF) Step2->Step3 Step4 Perform Kaiser Test (Monitor coupling completion) Step3->Step4 Step5 Apply Solutions Table Step4->Step5

Key Takeaways for Success

To maximize your chances of success, focus on these three areas:

  • Reagent Quality: The purity of your starting Fmoc-amino acid is a cornerstone of high yield [4] [1].
  • Systematic Process: Adhere to optimized molar equivalents, coupling times, and always monitor reaction progress [3].
  • Strategic Design: If possible, the choice of starting amino acid in a peptide sequence can profoundly impact both linear yield and the success of subsequent cyclization [4].

References

troubleshooting incomplete Fmoc-L-Phe-MPPA cleavage

Author: Smolecule Technical Support Team. Date: February 2026

The Fmoc Deprotection Mechanism

Understanding the mechanism is key to effective troubleshooting. The Fmoc group is removed via a base-induced elimination reaction. A base abstracts the acidic proton from the fluorenyl ring, leading to the formation of dibenzofulvene and the free amine. Piperidine is the preferred base as it not only drives the reaction but also traps the reactive dibenzofulvene byproduct, preventing it from reattaching to the peptide chain [1] [2].

The diagram below illustrates this process and the critical factors for success.

FmocDeprotection cluster_0 Critical Success Factors Start Fmoc-Protected Peptide Problem Incomplete Cleavage Start->Problem Base-induced elimination End Free Amine + Dibenzofulvene-Piperidine Adduct Problem->End Successful deprotection Base Base Choice & Concentration Base->Problem Time Reaction Time Time->Problem Solvent Solvent Quality (anhydrous) Solvent->Problem Byproduct Byproduct Trapping Byproduct->Problem

Troubleshooting Guide & Solutions

Based on the mechanism, here is a structured guide to diagnose and resolve incomplete Fmoc-L-Phe-MPPA cleavage.

Symptom Possible Cause Recommended Solution
Low yield/positive Kaiser test Weakened deprotection solution (e.g., old, wet piperidine) Use fresh 20% piperidine in DMF (half-life of Fmoc-ValOH is ~6 seconds) [2].
Inconsistent results Insufficient deprotection time Extend reaction time; standard is 2 x 5-10 minutes [3].
Side reactions Poor solvent quality (moisture in DMF) Use anhydrous solvents stored over molecular sieves [4].
Persistent issues Inefficient byproduct removal Ensure adequate washing (e.g., 5x with DMF) after deprotection [4].

Proactive Prevention Strategies

To minimize future issues, consider these best practices:

  • Monitor the Reaction: The dibenzofulvene byproduct is highly UV-active, allowing you to monitor deprotection efficiency by the yellow color of the effluent [1].
  • Verify Reagent Quality: Source high-purity Fmoc-amino acids (≥99%) and request certificates of analysis (CoA) from your supplier to rule out reagent-related problems [4] [5].
  • Perform Quality Control: Use a Kaiser test (ninhydrin test) after each deprotection step to confirm the presence of free amines before proceeding to the next coupling [4] [6].

References

Troubleshooting Guide for Common Fmoc SPPS Side Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Side Reaction Symptoms / Common Sequences Primary Prevention Strategies

| Aspartimide Formation [1] | - Peptides containing Asp-Gly, Asp-Asp, or Asp-Asn [1]

  • Multiple byproducts (e.g., α/β-aspartyl peptides, piperidides) on HPLC/LC-MS [1] | - Use sterically hindered side-chain protection (e.g., O-2,4,6-trimethylbenzyl [Tmob] for Asp) [1].
  • Add acidic additives (e.g., 0.1 M Oxyma in DMF) during piperidine deprotection [2].
  • Optimize solvent composition; less polar binary mixtures can suppress formation [2]. | | α-Carbon Racemization [3] | - His, Cys, and Ser are most prone [3]
  • Diastereomeric peptides that are difficult to purify [3] | - Use DIC/Oxyma as a coupling reagent, which shows the lowest racemization [3].
  • Avoid elevated temperatures during coupling of prone residues [3].
  • Consider alternative protecting groups (e.g., DNPBS) for highly sensitive sequences [3]. | | Arginine Lactamization [2] | - Arg in the sequence, especially when followed by a carbonyl-containing residue [2]
  • Deletion sequences in the final crude peptide [2] | - Adjust solvent composition; using a less polar binary solvent mixture during the coupling of the residue following Arg can significantly suppress this [2]. | | Diketopiperazine (DKP) Formation [4] | - Loss of peptide chains, especially with C-terminal Gly or Pro [4] | - Use trityl-type linkers (e.g., 2-chlorotrityl chloride resin) instead of Wang-type linkers for the C-terminal residue [4]. | | Incomplete Coupling / Low Yields [5] | - Failed Kaiser (ninhydrin) test
  • Low peptide recovery after cleavage [5] | - Double coupling with fresh activation (e.g., HBTU/DIEA) for difficult residues [5].
  • Ensure proper resin swelling (e.g., pre-swell in DCM for 30 min) [5].
  • Use high-purity reagents (≥99%) and anhydrous solvents to prevent hydrolysis [5]. |

Detailed Experimental Protocols

Here are specific methodologies cited in the research for mitigating two of the most common side reactions.

1. Suppressing Aspartimide Formation with Additives [1]

  • Procedure: During the standard Fmoc deprotection step with 20% piperidine in DMF, include 0.1 M Oxyma Pure in the deprotection solution.
  • Rationale: The acidic additive (Oxyma) neutralizes the base (piperidine) at the critical moment of Fmoc removal, creating a temporarily buffered, less basic environment that disfavors the ring-closing reaction leading to aspartimide.

2. Mitigating Arg-Lactamization via Solvent Polarity [2]

  • Procedure: Use a binary solvent system (e.g., DMSO/1,3-Dioxolane (DOL)) and dynamically adjust its composition during synthesis.
  • Implementation:
    • Use a less polar mixture (2:8 DMSO/DOL) for standard coupling reactions.
    • Switch to a more polar mixture (4:6 DMSO/DOL) for the Fmoc deprotection steps.
    • This approach tailors the solvent environment to favor each specific reaction and has been shown to significantly reduce Arg-lactamization in the synthesis of Bivalirudin on a 7.5 mmol scale [2].

Visual Workflow for SPPS with Side-Reaction Mitigation

The diagram below integrates these mitigation strategies into a standard Fmoc SPPS cycle, showing when to apply key preventative measures.

spps_workflow Start Start SPPS Cycle Deprotection Fmoc Deprotection Start->Deprotection DKPArt DKP Prevention (C-term Gly/Pro): - Use trityl-type linker Start->DKPArt Resin Selection Check1 Kaiser Test Deprotection->Check1 AspArt Aspartimide Prevention: - Add 0.1 M Oxyma to piperidine - Use Tmob protecting group for Asp Deprotection->AspArt During Check1->Deprotection Fail Coupling Amino Acid Coupling Check1->Coupling Pass Check2 Kaiser Test Coupling->Check2 RacemArt Racemization Prevention (His, Cys, Ser): - Use DIC/Oxyma coupling reagent - Avoid high temp coupling Coupling->RacemArt For prone residues ArgArt Arg-Lactam Prevention: - Adjust solvent polarity - Use less polar mix for coupling Coupling->ArgArt For Arg residues Check2->Coupling Fail Next Next Cycle Check2->Next Pass End Cleavage & Global Deprotection

Proactive Practices for Smother Synthesis

Beyond addressing specific side reactions, adopting these general practices will significantly improve your SPPS outcomes.

  • Source High-Purity Building Blocks: Use Fmoc-amino acids with a guaranteed purity of ≥99% [5]. Impurities like Fmoc-β-Ala-OH can be incorporated into the chain, leading to difficult-to-remove by-products [1]. Always request batch-specific Certificates of Analysis (CoAs).
  • Ensure Solvent Quality: Use anhydrous DMF and DCM to prevent hydrolysis during coupling. Store solvents over molecular sieves to maintain dryness [5].
  • Monitor Reactions: Perform Kaiser (ninhydrin) tests after coupling steps to confirm completion [5]. Use LC-MS to track peptide identity and purity throughout the synthesis.

References

solvent selection for Fmoc-L-Phe-MPPA dissolution

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

1. What are the primary considerations when selecting a solvent for a Fmoc-protected compound? The choice of solvent must balance two key factors: effective dissolution of your compound and compatibility with the Fmoc protecting group.

  • Dissolution Power: The solvent must effectively dissolve your specific Fmoc-protected compound to allow for the desired reaction or processing.
  • Fmoc Group Stability: The Fmoc group is stable to acids but is cleaved by bases. Therefore, solvents and conditions should avoid strong bases. Primary and secondary amines (like piperidine) are particularly effective at deprotecting Fmoc [1].
  • Safety and Green Chemistry: Consider the solvent's environmental, health, and safety (EHS) profile. Guides often recommend solvents like alcohols and esters over more hazardous options like some chlorinated solvents or amides (e.g., DMF) where possible [2].

2. I am getting low yields or incomplete reactions. What could be wrong? This is a common issue in peptide synthesis that can often be traced back to the reagents or the Fmoc deprotection step.

  • Reagent Purity: Ensure your Fmoc-protected amino acid has a high purity (≥99%). Contaminants or degraded reagent can disrupt coupling reactions [3].
  • Incomplete Deprotection: Use a Kaiser test (ninhydrin test) to confirm complete Fmoc deprotection before proceeding to the next coupling step [3].
  • Incomplete Coupling: If deprotection is confirmed but coupling is slow or incomplete, ensure the Fmoc-amino acid is properly activated. Using coupling reagents like HBTU/HATU with DIEA is standard. For difficult residues, double coupling may be necessary [3].

3. How can I handle a Fmoc-protected compound that is only soluble in a solvent incompatible with my next step? A common strategy is to dissolve the compound in a suitable solvent and then use that solution in your reaction.

  • Pre-dissolution: Fmoc-protected compounds are often dissolved in a water-miscible organic solvent first. A solution of the compound is then added to the reaction mixture, which may contain an aqueous component [4].
  • Example from Hydrogelation: In forming Fmoc-diphenylalanine hydrogels, the gelator is first dissolved in an organic solvent like DMSO, acetone, or ethanol. Water is then added to this solution to trigger self-assembly and gelation [4]. This demonstrates a general principle of using a co-solvent system.

Experimental Protocols & Data

General Workflow for Solvent Evaluation

The following diagram outlines a logical workflow for selecting and testing a solvent for your compound, based on standard laboratory practices.

G Start Start: Identify Target Compound Step1 1. Review Solvent Selection Guide Start->Step1 Step2 2. Create Candidate Solvent Shortlist Step1->Step2 Step3 3. Perform Small-Scale Solubility Test Step2->Step3 Step4 4. Assess Fmoc Group Stability Step3->Step4 Result: Good Solubility Step_Fail Result: Poor Solubility Step3->Step_Fail Result: Poor Solubility Step5 5. Scale Up and Proceed Step4->Step5 Result: Fmoc Stable Step_StabilityFail Result: Fmoc Instability Step4->Step_StabilityFail Result: Fmoc Unstable Step_Fail->Step2 Step_StabilityFail->Step2

Common Solvents and Their Properties The table below summarizes solvents frequently used with Fmoc-protected compounds, based on research into Fmoc-diphenylalanine and general solvent selection guides [4] [2].

Solvent Common Use Key Properties & Hazards
Dimethyl Sulfoxide (DMSO) Primary solvent for stock solutions [4]. High polarity, hygroscopic, low volatility. Can enhance skin absorption of other chemicals.
Dimethylformamide (DMF) Common in SPPS coupling reactions [5]. High polarity, reprotoxic [2].
Acetone Co-solvent for gelation/assembly [4]. Volatile, highly flammable. Generally considered a greener option than many alternatives [2].
Ethanol Co-solvent for gelation/assembly [4]. Renewable, biodegradable. A preferred green solvent [2].
Dichloromethane (DCM) Swelling resin, washing steps. Volatile, suspected carcinogen [2].
1,4-Dioxane Used in some protection reactions [1]. Forms peroxides, carcinogenic [2].

Detailed Protocol: Gelation via Solvent Switch This is a specific example of how a solvent system is used to manipulate a Fmoc-protected dipeptide, adapted from a published procedure [4]. The organic solvent acts as the primary dissolution agent, and water is added to drive self-assembly.

  • Procedure:

    • Weigh the desired mass of Fmoc-diphenylalanine (FmocFF) into a vial.
    • Add the selected organic solvent (e.g., DMSO, acetone, or ethanol) to create a concentrated stock solution. Gently heat if necessary to achieve full dissolution, then allow to cool to room temperature.
    • Add water (or an aqueous buffer) to the stock solution. The final volume fraction of organic solvent (φ_solvent) typically ranges from 0.05 to 0.6, depending on the solvent used [4].
    • A change in turbidity is often observed upon water addition, indicating self-assembly. The mixture will typically set into a hydrogel within minutes.
  • Troubleshooting:

    • No Gel Formation: Ensure the final concentration of FmocFF is sufficiently high (e.g., 5 mg/mL). Check the φ_solvent range for your specific solvent, as gelation may not occur outside certain limits [4].
    • Rapid Precipitation: If adding water causes immediate, grainy precipitation instead of a smooth, transparent gel, try adding the water more slowly while stirring, or use a slightly higher φ_solvent.

Detailed Protocol: Ester Hydrolysis Preserving Fmoc Group This protocol is crucial for modifying the C-terminus of Fmoc-protected amino acids and is adapted from a recent green chemistry method [6]. It allows for hydrolysis without damaging the base-sensitive Fmoc group.

  • Procedure:

    • In a reaction vessel, combine 100 μmol of the Fmoc-protected amino ester and a magnetic stir bar.
    • Add 600 μL of a 5 M Calcium Iodide (CaI₂) solution (30 equivalents). The mixture will be insoluble at this stage.
    • Quickly add 75 μL of a 2 M Sodium Hydroxide (NaOH) solution (1.5 equivalents). A white precipitate will form.
    • Add 1.6 mL of an organic solvent (e.g., THF, MeCN, or 2-MeTHF were studied), creating a 2.3:1 organic-to-aqueous mixture.
    • Cover the vessel to avoid evaporation and stir at room temperature for the required time (monitor by UPLC-MS).
    • Quench the reaction by adding an aliquot of the crude mixture to a solution of 0.01 M HCl in MeOH (to reach pH 3-4) before analysis [6].
  • Troubleshooting:

    • Incomplete Hydrolysis: Ensure the CaI₂ solution is fresh (prepared within a week). The original study found that calcium ions act as a protective agent for the Fmoc group, allowing the hydroxide to target the ester [6].
    • Fmoc Deprotection: If deprotection occurs, confirm that the excess of NaOH is not too high and that the CaI₂ is present in sufficient quantity.

References

overcoming aggregation in Fmoc-L-Phe-MPPA peptides

Author: Smolecule Technical Support Team. Date: February 2026

How to Identify Aggregation During Synthesis

Aggregation in solid-phase peptide synthesis (SPPS) occurs when growing peptide chains form secondary structures, leading to slower reaction rates and failed couplings [1]. Key indicators include:

  • Physical Changes: Shrinking or gelling of the resin matrix during batch synthesis [1].
  • Coupling Issues: A dramatic slowdown in Fmoc deprotection and amino acid coupling reactions, often detected by a "flattening" deprotection profile in continuous flow systems [1].
  • Unreliable Test Results: Standard coupling tests like ninhydrin (Kaiser test) can give false negatives when severe aggregation makes the peptide inaccessible to reagents [1].

Strategies to Prevent and Overcome Aggregation

The table below summarizes the core strategies to improve peptide solvation and disrupt secondary structures.

Strategy Recommended Action Key Benefit
Solvent & Environment Use dipolar aprotic solvents (DMF, NMP); for difficult sequences, use solvent mixtures like DMSO/DMF or TFE/DMF [1] [2]. Improves solvation of the peptide-resin complex [1].
Resin Choice Use low-loading resins (0.1-0.4 mmol/g) or more polar PEG-based resins (e.g., NovaSyn TG, PEGA) [1] [3]. Reduces inter-chain interactions and improves swelling [1].
Backbone Protection Incorporate pseudoproline dipeptides (for Ser, Thr, Cys) or Dmb dipeptides every 5-6 residues in the sequence [1]. Temporarily breaks secondary structure formation [1].
Side-Chain Protection For problematic residues, consider using side-chain protecting groups that improve solvation, e.g., Ser(Trt) instead of Ser(tBu) [1]. Enhances overall peptide solubility [1].
Coupling Reagents For difficult couplings, use efficient reagents like HATU, HCTU, or COMU with additives (HOBt or HOAt) [2]. Increases coupling efficiency and reduces racemization [2].

Detailed Experimental Protocols

Protocol 1: Coupling Pseudoproline Dipeptides

Pseudoproline dipeptides are among the most effective methods for disrupting aggregation and are introduced as Fmoc-dipeptides [1].

Manual Coupling using Phosphonium/Aminium Reagents:

  • Deprotect the resin-bound peptide's Fmoc group using standard conditions (e.g., 20% piperidine in DMF).
  • Dissolve the pseudoproline dipeptide (5 eq.) and coupling reagent (e.g., PyBOP, HATU; 5 eq.) in a minimum volume of DMF or NMP.
  • Activate by adding DIPEA (10 eq.) to the solution and mixing thoroughly.
  • Couple by adding the activated solution immediately to the deprotected peptide resin. Agitate the mixture for 1-2 hours.
  • Monitor the reaction using the TNBS test for free amines. If the test is positive, repeat the coupling cycle with fresh reagents [1].

Manual Coupling using DIPCDI/HOBt:

  • Deprotect the resin as above.
  • Dissolve the pseudoproline dipeptide (3 eq.) and HOBt (3 eq.) in a minimum volume of DMF/DCM (2:1).
  • Activate by adding DIPCDI (3 eq.), mix, and let stand for 10 minutes.
  • Couple by adding the activated solution to the resin and agitate for 1-2 hours.
  • Monitor with the TNBS test and repeat if necessary [1].
Protocol 2: Using "Magic Mixture" and Chaotropic Salts

For peptides that are already aggregating, altering the solvent environment can help re-solubilize the chains.

  • Prepare Solvent Mixture: Use a pre-mixed solvent like "Magic Mixture" or create a mixture such as DMSO/DMF (e.g., 20:80 v/v) [1] [2].
  • Alternative: Chaotropic Salts: Dissolve 6M guanidine hydrochloride in DMF [1] [2].
  • Swelling and Washing: Swell the aggregated resin in the chosen solvent or salt solution for 30-60 minutes.
  • Perform Coupling: Conduct the next coupling reaction directly in the presence of this solvent system.

Workflow for Troubleshooting Aggregation

This workflow provides a logical sequence for diagnosing and addressing aggregation issues.

aggregation_troubleshooting Start Suspected Aggregation Step1 Check physical resin state (Shrinking/Gelling) Start->Step1 Step2 Confirm with coupling tests (e.g., Kaiser/TNBS) Step1->Step2 Step3 Evaluate synthesis strategy Step2->Step3 Test positive or false negative? Step4 Apply preventative measures for next residues Step3->Step4 For future synthesis Step5 Apply corrective measures for current step Step3->Step5 For synthesis in progress Step6 Resume synthesis and monitor Step4->Step6 Use low-loading resin, plan pseudoprolines Step5->Step6 Change solvents (e.g., DMSO/DMF), use strong coupling reagents Step6->Step1 Problems persist?

Frequently Asked Questions (FAQs)

Q1: My peptide sequence is long (>20 residues) and contains multiple phenylalanines. How should I plan the synthesis?

  • A: For long, hydrophobic sequences, a proactive strategy is best. Use a low-loading PEG-based resin (e.g., NovaSyn TG). Plan to incorporate pseudoproline dipeptides every 5-6 residues, especially before stretches of hydrophobic amino acids. From the start, use powerful coupling reagents like HATU and consider solvent mixtures like TFE/DMF to inhibit beta-sheet formation [1] [3] [2].

Q2: Can I just change the solvent if I notice aggregation during a synthesis?

  • A: Yes, this is a valid corrective action. If you notice resin shrinking or slowing coupling rates, you can switch to a solvent mixture for subsequent couplings. Re-swell the resin in a mixture like DMSO/DMF or a chaotropic salt solution like 6M guanidine hydrochloride/DMF before proceeding with the next coupling cycle [1] [2].

Q3: Why are my coupling tests (e.g., Kaiser test) negative even though the reaction seems to have failed?

  • A: In cases of severe aggregation, the peptide chain can become buried within an insoluble core. The piperidine used for Fmoc deprotection and the reagents for the coupling test cannot penetrate this core. This inaccessibility leads to a false negative test result, as the free amines are present but not available for the colorimetric reaction [1].

Q4: How do I handle the synthesis of peptides with C-terminal modifications, like MPPA?

  • A: The C-terminal modifier is typically first attached to the resin. For acid-labile resins like Wang resin, this is often done using the symmetrical anhydride method catalyzed by DMAP (Method 2 from protocols) [4]. Once the first residue is securely loaded, you can proceed with standard Fmoc-SPPS, applying the anti-aggregation strategies as needed.

References

Technical Support Center: Fmoc-Amino Acid Stability and Handling

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Understanding Fmoc-Amino Acid Stability

Q1: What is a "premature N-to-S shift" and why might it occur with Fmoc-L-Phe-MPPA? While not explicitly detailed in the search results, an "N-to-S shift" typically refers to an O-N acyl shift or similar intramolecular migration, where an acyl group (like the Fmoc-amino acid) migrates from the nitrogen of a backbone amide to a sulfur atom on a side chain (e.g., in cysteine derivatives) or to a hydroxyl group [1]. This process is often base-catalyzed.

In the context of this compound, the MPPA moiety likely contains functional groups that could participate in such reactions. The Fmoc deprotection mechanism itself relies on a base (like piperidine) to initiate a beta-elimination [2] [3]. Prolonged or improper exposure to basic conditions during synthesis or handling could potentially trigger unwanted intramolecular reactions like an N-to-S shift, leading to byproducts and failed couplings.

Q2: What are the primary factors that affect Fmoc-amino acid stability? The stability of Fmoc-amino acids like Fmoc-L-Phe-OH can be compromised by several factors, which also serve as potential culprits for more complex issues like acyl shifts [2] [4] [5]:

  • Base Exposure: The Fmoc group is inherently base-labile. Even mild, residual basic conditions can initiate slow deprotection or other base-catalyzed side reactions.
  • Impurities: Low-purity reagents (Fmoc-amino acids, coupling agents, or solvents) introduce contaminants that can catalyze decomposition or participate in side reactions [4].
  • Solvent Quality: The presence of water or acids in aprotic solvents like DMF can lead to hydrolysis of the Fmoc group or the activated ester during coupling [4].
  • Storage Conditions: Exposure to light, heat, or moisture during storage can degrade Fmoc-amino acids over time [6] [5].

Troubleshooting Guide: Preventing and Diagnosing Instability Issues

Troubleshooting Table for Fmoc-Amino Acid Handling

Symptom Potential Cause Diagnostic Method Solution & Prevention
Low peptide yields, unexpected byproducts [4] Base-catalyzed degradation or acyl shift LC-MS analysis of the crude Fmoc-amino acid or peptide intermediate [4] Minimize exposure to base; use high-purity piperidine; optimize deprotection time [2]
Incomplete coupling, failed sequences [4] Degraded or impure Fmoc-amino acid Check purity via HPLC or TLC; perform Kaiser test post-coupling [4] [5] Source Fmoc-amino acids with ≥99% purity; ensure proper storage (2-8°C) [4] [6] [5]
Side reactions, discoloration [4] Prolonged exposure to cleavage reagents (e.g., TFA) or residual bases Visual inspection; LC-MS Thorough resin washing after deprotection; limit TFA exposure during final cleavage [4]

Experimental Protocols for Best Practices

Protocol 1: Standard Fmoc Deprotection (with Stability in Mind) This is a standard protocol adapted from the search results, highlighting steps critical for preventing side reactions. [2] [3]

  • Solution: Use 20% (v/v) piperidine in DMF.
  • Procedure:
    • Add the deprotection solution to the resin-bound peptide.
    • Agitate for 3-5 minutes for each deprotection cycle. The half-life of the Fmoc group in this solution is only about 6 seconds, so prolonged exposure is unnecessary and increases risk [2].
    • Drain the solution completely.
    • Repeat the deprotection step once for complete removal.
  • Critical Wash: Wash the resin thoroughly with DMF (5-6 times) to ensure complete removal of all piperidine and the dibenzofulvene byproduct before proceeding to the next coupling step [4].

Protocol 2: Handling and Storage of Fmoc-L-Phe-OH and Derivatives Following these guidelines helps maintain reagent integrity. [4] [6] [5]

  • Storage: Store Fmoc-amino acids in a dark, dry environment at 2-8°C.
  • Handling: Always work in a dry, anhydrous environment. Use high-purity, dry solvents (DMF, DCM). Keep containers tightly sealed when not in use to prevent moisture absorption.
  • Quality Control: Upon receipt, consult the Certificate of Analysis (CoA) for purity data. For critical syntheses, validate the purity of the building block by HPLC or TLC before use [4] [5].

Visual Workflow: Managing Fmoc-Amino Acid Stability

The diagram below outlines a logical workflow for diagnosing and addressing stability issues during synthesis.

Start Unexpected Result (e.g., low yield, new peaks) LCMS Analyze crude product by LC-MS Start->LCMS Impurity Hypothesis: Impure/Degraded Fmoc-Amino Acid LCMS->Impurity BaseIssue Hypothesis: Base-Catalyzed Side Reaction (e.g., N-to-S shift) LCMS->BaseIssue CheckPurity Check Fmoc-amino acid purity via HPLC/TLC & CoA Impurity->CheckPurity CheckBase Review deprotection protocol: base concentration & time BaseIssue->CheckBase Action1 Source new high-purity reagent (≥99%) from certified supplier CheckPurity->Action1 Action2 Optimize protocol: - Reduce base exposure time - Ensure thorough washing CheckBase->Action2 Prevention Preventive Measures: Proper storage (2-8°C, dark, dry) Use anhydrous solvents Action1->Prevention Action2->Prevention

Key Recommendations

  • Source High-Purity Reagents: The most common advice for avoiding synthesis issues is to use Fmoc-amino acids with guaranteed high purity (≥99%) and to request batch-specific Certificates of Analysis (CoA) [4] [5].
  • Optimize, Don't Just Follow: If you suspect a base-sensitive issue, systematically test shorter deprotection times or slightly lower base concentrations to find the minimum required for complete deprotection without causing side reactions.
  • Validate and Analyze: Never proceed past a problematic step without analytical data (like LC-MS). Characterizing the failure is the first step to fixing it.

References

Fmoc-L-Phe-MPPA stability during storage and handling

Author: Smolecule Technical Support Team. Date: February 2026

Stability, Storage & Handling Guidelines

Proper storage and handling are critical for preventing the degradation of Fmoc-protected compounds, which can lead to failed couplings and costly experimental delays.

Aspect Guidelines & Key Parameters
General Storage Temperature Long-term: -15 °C or lower [1]; Short-term/daily use: 2–8 °C [1] [2].
Moisture Control Use vacuum-sealed containers with desiccants; inert gas purging (Argon/Nitrogen) is recommended to prevent oxidation [1].
Light Exposure Store in amber glass vials and dark cabinets to block UV/visible light that accelerates Fmoc cleavage [1].
Handling & PPE Always wear nitrile gloves, lab coats, and safety goggles; handle powders in a fume hood to avoid dust inhalation [1].
Stability Monitoring Perform monthly visual inspections (discard if white powder turns yellow) and HPLC validation every 6 months for unused batches [1].

The core vulnerability of the Fmoc group is its susceptibility to basic conditions. The mechanism below illustrates how degradation initiates, which is crucial for understanding how to prevent it.

fmoc_degradation Mechanism of Base-Induced Fmoc Group Degradation Fmoc Fmoc Deprotonation Deprotonation Fmoc->Deprotonation Base (e.g., trace amine) Dibenzofulvene Dibenzofulvene Deprotonation->Dibenzofulvene E1cb Elimination Byproduct Byproduct Dibenzofulvene->Byproduct + Scavenger (e.g., Piperidine)

Troubleshooting FAQs

Q1: My Fmoc-amino acid has turned yellow. Is it still usable? A color change from white to yellow typically indicates degradation and the compound should not be used for critical synthesis [1]. The yellow color suggests the Fmoc group may be partially cleaved, which can lead to failed couplings and deletion sequences in your peptide. Discard the degraded material.

Q2: How can I avoid degradation from repeated freeze-thaw cycles? Aliquot your stock into single-use vials before initial freezing. This prevents exposing the entire stock to temperature fluctuations and moisture each time you need a small amount for an experiment [1].

Q3: What is the biggest risk when retrieving the compound from cold storage? The compound becomes more brittle when cold, increasing the risk of creating inhalable dust. Always allow the vial to thaw in a desiccator and then handle it under a fume hood to mitigate this risk [1].

Experimental Protocols

Here are detailed methodologies for key procedures related to handling and analyzing Fmoc-protected compounds.

Visual Stability Inspection and Sampling

This is a quick, non-destructive check to catch obvious signs of degradation.

  • Procedure:
    • Before opening the primary container, visually inspect the powder's color and texture. It should be a white, free-flowing powder [1].
    • If clumping is observed, it suggests moisture ingress.
    • If the color has changed to yellow or brown, initiate disposal procedures.
  • Note: This check should be performed every time the compound is accessed.
Analytical HPLC Validation of Stored Batches

This quantitative method confirms the chemical purity of stored material.

  • Objective: To verify the purity of Fmoc-protected amino acids after prolonged storage.
  • Method: As referenced in the literature, a fast and quantitative high-performance liquid chromatography (HPLC) method can be used to determine the integrity of the Fmoc group and the compound's purity [3].
  • Frequency: Recommended every 6 months for batches in long-term storage [1].
Standard Fmoc Deprotection Protocol (for reference)

This is the standard procedure for removing the Fmoc group during peptide synthesis.

  • Reagent: 20% (v/v) piperidine in DMF [4] [3].
  • Procedure:
    • Wash the resin-bound peptide with DMF.
    • Treat the resin with the 20% piperidine/DMF solution.
    • Agitate for approximately 5-10 minutes. The Fmoc group has a half-life of only about 6 seconds under these conditions [4].
    • Drain the solution and wash the resin thoroughly with DMF.
  • Mechanism Note: Piperidine acts as a base to remove the Fmoc group and also as a scavenger, forming a stable adduct with the dibenzofulvene byproduct to prevent side reactions [4] [3].

The workflow below summarizes the key steps for maintaining Fmoc compound stability, from receiving to disposal.

storage_workflow Receive Receive Chemical Aliquot Aliquot into Single-Use Vials Receive->Aliquot Store Store at -15°C in Amber Vial Aliquot->Store Inspect Thaw & Visually Inspect in Fume Hood Store->Inspect Validate HPLC Validation (Every 6 Months) Store->Validate If Purity Fails Use Use in Synthesis Inspect->Use Dispose Safely Dispose if Degraded Inspect->Dispose If Color Changed Validate->Dispose If Purity Fails

Key Takeaways

  • The Fmoc group is base-labile; its stability during storage is primarily compromised by moisture and elevated temperatures that can lead to hydrolysis [1] [3].
  • Aliquoting is the single most effective practice to avoid repeated freeze-thaw cycles, which are a major cause of gradual degradation [1].
  • Rigorous PPE and fume hood use are non-negotiable for personal safety, especially when handling the cold, brittle powder [1].

References

comparing MPPA linkers for C-terminal amino acid attachment

Author: Smolecule Technical Support Team. Date: February 2026

PROTAC Linker Design: A Comparative Overview

The linker is a critical component of Proteolysis-Targeting Chimeras (PROTACs), connecting the E3 ligase-binding "anchor" to the protein-of-interest-binding "warhead". Its composition and length are vital for the molecule's physicochemical properties and overall bioactivity [1].

The table below summarizes the main categories of linkers found in the literature.

Linker Type Key Characteristics Impact on Properties & Bioactivity Common Attachment Chemistry
Alkyl Linkers [1] Composed of simple carbon chains; synthetically tractable. Provides flexibility; optimal length is critical for ternary complex formation. Hydrophobicity can impact cell permeability. Amide bond formation; alkylation [2].
PEG Linkers [1] Composed of polyethylene glycol units; improve water solubility. Increased hydrophilicity can improve pharmacokinetic properties. Length and flexibility influence degradation efficacy. Amide bond formation; ether/nucleophilic substitution [2].
Functionalized Linkers [1] Incorporate non-flexible, structured motifs (e.g., piperazine, triazole). Can reduce the number of rotatable bonds and lock the linker in a specific conformation. May enhance selectivity and potency. Click chemistry (for triazoles); amide coupling to rigid heterocycles [1].

The field is evolving from using simple alkyl and PEG linkers to more sophisticated functionalized linkers, which promise enhanced bioactivity by better controlling the spatial orientation of the warhead and anchor [1].

Experimental Protocols for Linker Evaluation and C-Terminal Modification

Developing a functional PROTAC involves iterative synthesis and rigorous testing. The general workflow and key experimental methods for evaluating linkers and achieving C-terminal attachment are outlined below.

G Start Start: PROTAC Design S1 Linker Synthesis and C-Terminal Attachment Start->S1 S2 In Vitro Assays (Binary Binding) S1->S2 S3 Cellular Assays (Ternary Complex & Degradation) S2->S3 S4 Structural Analysis (e.g., X-ray, Modeling) S3->S4 If activity confirmed End Optimized PROTAC S3->End If successful S4->S1 Iterative Redesign

Key Experimental Methodologies

1. Synthesis and C-Terminal Attachment

  • Solid-Phase Peptide Synthesis (SPPS): This is a standard method for constructing the peptide-based components of a warhead or anchor. The C-terminal functionality (e.g., carboxylic acid, amide, ester) is determined by the type of resin used (e.g., Wang resin for acids, Rink amide resin for amides) [3].
  • Solution-Phase Coupling: The final assembly of the PROTAC, connecting the warhead-linker fragment to the E3 ligase anchor (or vice-versa), is often achieved through solution-phase reactions. The most common method is amide bond formation via activated esters, which is compatible with the amine and carboxylic acid functional groups prevalent in linker attachment points [2].
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction used to connect two fragments, forming a triazole ring that can act as a rigid segment within the linker [1].

2. In Vitro Binding Assays

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques are used to measure the binding affinity (Kd) of the PROTAC for its individual targets—the E3 ligase and the POI—in a binary complex. This confirms that the linker attachment has not compromised the binding of the warhead or anchor [1].

3. Cellular Activity Assays

  • Western Blotting: The primary method to confirm successful degradation of the target protein (POI). Researchers treat cells with the PROTAC and measure the reduction in POI levels over time (DC50, the concentration for 50% degradation) and the maximum degradation efficiency (Dmax) [1] [2].
  • Co-Immunoprecipitation (Co-IP): Used to pull down the ternary complex (POI-PROTAC-E3 ligase) from cellular lysates. A successful Co-IP confirms that the PROTAC linker is of an appropriate length and composition to facilitate the simultaneous engagement of both proteins [1].
  • Cell Proliferation/Viability Assays: To determine the functional consequence of target degradation, especially in cancer cell lines (e.g., IC50 values) [2].

4. Structural Analysis to Guide Design

  • X-ray Crystallography/Cryo-EM: While challenging, solving the structure of the ternary complex provides the highest-resolution data on how the PROTAC linker is positioned and interacts with both proteins. This information is invaluable for rational design [1].
  • Computational Modeling (Molecular Dynamics): In the absence of experimental structures, computer simulations are used to model the ternary complex. This helps predict the optimal linker length and conformational preferences, guiding the design cycle and reducing trial-and-error [1].

A Guide to Your Research

Given that "MPPA linkers" was not identified as a standard term, here are some suggestions for moving forward:

  • Refine Your Search: You may find it productive to search for specific linker chemistries (e.g., "PEG3 linkers," "piperazine-based linkers," "alkyl-chain linkers in PROTACs") combined with your target of interest.
  • Consult Specialized Literature: Databases like PubMed are essential. Searching for "PROTAC linker design review" or "C-terminal modification for PROTACs" will yield numerous dedicated review articles with extensive data.
  • Focus on Structure-Activity Relationships (SAR): When reading papers, pay close attention to the SAR tables that compare different linker lengths and compositions for the same warhead-anchor pair. This is the most direct source of comparative performance data.

References

HPLC Strategies for Analyzing Fmoc-Protected Amino Acid Epimerization

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in your analysis is separating and quantifying the L- and D-enantiomers of your Fmoc-protected compound. Here are the recommended approaches:

Analytical Aspect Recommended Approach Key Considerations & Experimental Parameters
Chiral Stationary Phase (CSP) Carbohydrate-based CSPs (e.g., CHIRALPAK IA, IC) [1] CHIRALPAK IC showed superior selectivity and resolution for multiple Nα-Fmoc amino acid derivatives [1].
Separation Mechanism Reversed-phase mode with π–π interactions; influenced by Fmoc group hydrophobicity [1]. Mobile phase solvent polarity is a critical parameter for chiral recognition [1].
Detection Ultraviolet (UV) Detection [1] The Fmoc group has a strong UV chromophore, allowing for sensitive detection without derivatization [1].
Quantification Limit Can be validated to estimate ≤0.05% of the undesired isomer [1]. This high sensitivity is crucial for controlling chiral purity in therapeutic peptide development [1].

Workflow for Epimerization Analysis

The following diagram outlines the key steps in the analytical process from sample preparation to final quantification:

cluster_1 Key Experimental Factors Start Start Analysis SamplePrep Sample Preparation Dissolve sample in appropriate solvent Start->SamplePrep HPLC HPLC Analysis Chiral Stationary Phase ( e.g., CHIRALPAK IC ) SamplePrep->HPLC DataAnalysis Data Analysis Identify enantiomer peaks Calculate % epimerization HPLC->DataAnalysis Factor1 Mobile Phase Polarity HPLC->Factor1 Factor2 Column Temperature HPLC->Factor2 Factor3 Flow Rate HPLC->Factor3 End Report Results DataAnalysis->End

Important Considerations for Method Development

  • Method Validation: To ensure your method is reliable for a comparison guide, it should be validated according to guidelines like those from the International Council for Harmonisation (ICH). Parameters to establish include accuracy, precision, specificity, and linearity over the expected concentration range [1].
  • Optimization Parameters: The search results indicate that besides mobile phase polarity, temperature and flow rate are also key parameters that can be optimized to improve separation (selectivity and resolution) on chiral columns [1].
  • The Impact of Impurities: Be aware that the purity of the starting Fmoc-amino acid itself can affect analytical results. Even with 99% HPLC purity, the presence of undetected D-enantiomeric contaminants can compromise the accuracy of your epimerization analysis [2].

How to Proceed Without Direct Data

Since a direct comparative analysis for Fmoc-L-Phe-MPPA was not found, you have two main paths forward:

  • Develop an Original Method: You can use the detailed strategies above to develop and optimize a chiral HPLC method for your specific compound. The parameters from the study on Nα-Fmoc amino acid derivatives provide an excellent starting point for your experimental protocol [1].
  • Explore Broader Techniques: Consider if other detection methods, such as fluorescence detection, could be beneficial for your analysis, especially if you are working with very low concentrations. While not directly mentioned for this compound, fluorescence is a highly sensitive technique used in HPLC for various analytes [3].

References

Fmoc-L-Phe-MPPA vs standard Fmoc-Phe-OH synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Fmoc-Phe-OH Overview and Properties

Fmoc-Phe-OH (CAS 35661-40-6), also known as N-α-Fmoc-L-phenylalanine, is a fundamental building block used in Fmoc solid-phase peptide synthesis (SPPS) [1] [2].

The table below summarizes its key characteristics:

Property Description
CAS Number 35661-40-6 [1] [3] [4]
Molecular Formula C₂₄H₂₁NO₄ [3] [4] [5]
Molecular Weight 387.43 g/mol [3] [4] [5]
Appearance White to off-white crystalline powder [1] [4]
Melting Point 180 - 188 °C [1] [3]
Purity (HPLC) Typically ≥ 98.0% to ≥ 99.0% [1] [4]
Application Standard protected amino acid for introducing phenylalanine residues during peptide synthesis [1] [2]

Fmoc-Phe-OH in Peptide Synthesis: Application and Protocol

Fmoc-Phe-OH is a cornerstone of the Fmoc-SPPS strategy, which is widely used due to its mild reaction conditions and orthogonality with other protecting groups [6] [2].

The following diagram illustrates the typical solid-phase peptide synthesis workflow using Fmoc-protected amino acids:

Start Start: Wang Resin Step1 1. Fmoc Deprotection (20-25% Piperidine in DMF) Start->Step1 Step2 2. Coupling Reaction Fmoc-Phe-OH, DIC, HOBt in NMP Step1->Step2 Step3 3. Washing (NMP, DMF, DCM) Step2->Step3 Step4 Repeat Cycle 1-n for next amino acid Step3->Step4 Step4->Step1 Next AA Step5 4. Final Cleavage (TFA + Scavengers) Step4->Step5 End Final Peptide Step5->End

A specific published protocol from a 2008 research paper provides experimental details for using this compound [7]:

  • Immobilization: Fmoc-Phe-OH was attached to Wang resin using MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole) and N-Methylimidazole in dry dichloromethane, shaken overnight at room temperature [7].
  • Coupling: Subsequent amino acids (e.g., Fmoc-Leu-OH, Fmoc-Met-OH) were coupled using DIC (Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) in NMP (N-Methyl-2-pyrrolidone). Reactions were typically complete within 3 hours, monitored by the Kaiser test [7].
  • Deprotection: The Fmoc group was removed using a 25% solution of piperidine in DMF [7].
  • Cleavage: The final peptide was cleaved from the resin using a mixture of TFA (Trifluoroacetic acid), water, EDT (Ethanedithiol), and TIS (Triisopropylsilane) [7].

References

evaluating MPPA linker efficiency for difficult sequences

Author: Smolecule Technical Support Team. Date: February 2026

Key Linker Parameters and Experimental Metrics

Based on the search results, the efficiency of a linker is not determined by a single metric but by a balance of several key properties. The table below summarizes the critical parameters to evaluate, drawing parallels from ADC and PROTAC research [1] [2].

Evaluation Dimension Key Parameters to Measure Common Experimental Methodologies & Notes

| Stability & Payload Release | • Plasma Stability: Measure intact conjugate over time in plasma. • Release Efficiency: Quantify payload release in target cell lysates. • Metabolic Stability | • Incubation in plasma/tissue homogenates (e.g., human or mouse plasma) [1]. • LC-MS/MS to identify and quantify intact conjugates and released payloads [1]. • Payload release can be tested in tumor homogenates or with specific enzymes (e.g., cathepsin B) [1]. | | Structural & Chemical Design | • Linker LengthConjugation Chemistry (e.g., maleimide, disulfide) • Steric HindranceSolvation Volume (for disordered linkers) | • Modulating these parameters helps balance stability and efficient release [1]. • For disordered protein linkers, the effective solvation volume (ves) is a key physical determinant of phase behavior [3]. | | Functional Efficacy | • In vitro Potency (e.g., IC50 in cell proliferation assays) • In vivo Efficacy (e.g., tumor growth inhibition in xenograft models) • Catalytic Degradation Efficiency (for PROTACs, DC50 values) | • Linker design directly impacts cellular activity [1] [2]. • Dose fractionation studies in animal models can guide optimal dosing regimens [1]. | | Selectivity & Toxicity | • Therapeutic IndexSelectivity for target over related proteins | • The formation of a ternary complex in PROTACs can impart an additional layer of selectivity [2]. • Stable linkers that prevent premature release can help reduce off-target toxicity [1]. |

Generalized Experimental Workflow for Linker Evaluation

The following diagram illustrates a generalized workflow for evaluating linker efficiency, integrating methodologies from ADC and other bioconjugate research. This protocol can be adapted for "difficult sequences" or specific MPPA systems.

linker_evaluation Figure 1: Generalized Linker Evaluation Workflow cluster_design Design Phase cluster_in_vitro_char Stability & Release Tests cluster_in_vitro_func Cell-based Assays cluster_in_vivo Animal Studies Linker Design & Synthesis Linker Design & Synthesis In Vitro Characterization In Vitro Characterization Linker Design & Synthesis->In Vitro Characterization Conjugates Parameter 1: Linker Length Parameter 1: Linker Length Linker Design & Synthesis->Parameter 1: Linker Length Parameter 2: Conjugation Site Parameter 2: Conjugation Site Linker Design & Synthesis->Parameter 2: Conjugation Site Parameter 3: Chemistry Parameter 3: Chemistry Linker Design & Synthesis->Parameter 3: Chemistry Parameter 4: Steric Hindrance Parameter 4: Steric Hindrance Linker Design & Synthesis->Parameter 4: Steric Hindrance In Vitro Functional Assays In Vitro Functional Assays In Vitro Characterization->In Vitro Functional Assays Stable & Releasable Conjugates Plasma Stability (LC-MS/MS) Plasma Stability (LC-MS/MS) In Vitro Characterization->Plasma Stability (LC-MS/MS) Enzymatic Release Assay Enzymatic Release Assay In Vitro Characterization->Enzymatic Release Assay Metabolite Identification Metabolite Identification In Vitro Characterization->Metabolite Identification In Vivo Studies In Vivo Studies In Vitro Functional Assays->In Vivo Studies Potent Conjugates Cell Viability (IC50) Cell Viability (IC50) In Vitro Functional Assays->Cell Viability (IC50) Target Engagement Target Engagement In Vitro Functional Assays->Target Engagement Mechanistic Studies Mechanistic Studies In Vitro Functional Assays->Mechanistic Studies Data Integration & Analysis Data Integration & Analysis In Vivo Studies->Data Integration & Analysis PK/PD Profiling PK/PD Profiling In Vivo Studies->PK/PD Profiling Efficacy (Tumor Growth) Efficacy (Tumor Growth) In Vivo Studies->Efficacy (Tumor Growth) Toxicity Assessment Toxicity Assessment In Vivo Studies->Toxicity Assessment

Workflow Stage Details
  • Linker Design and Synthesis: This initial stage involves creating a library of linker variants by systematically modifying key parameters such as length, conjugation chemistry (e.g., maleimide, disulfide), and steric hindrance around the cleavage site [1]. The goal is to synthesize a diverse set of conjugates for testing.
  • In Vitro Characterization: This critical stage assesses the biophysical and biochemical properties of the linkers.
    • Plasma Stability: Conjugates are incubated in human or mouse plasma at 37°C. Samples are taken over time and analyzed by LC-MS/MS to quantify the percentage of intact conjugate remaining versus free payload [1].
    • Payload Release Efficiency: Conjugates are incubated in target cell lysates or with specific enzymes (e.g., cathepsin B for protease-cleavable linkers). The amount of payload released is measured, often using HPLC, to confirm the linker functions as intended in the target environment [1].
  • In Vitro Functional Assays: Promising conjugates from in vitro tests move to cell-based assays.
    • Potency (IC₅₀): Determine the concentration that causes 50% inhibition of cell growth or viability. A potent conjugate suggests efficient cellular uptake, linker cleavage, and payload activity [1].
    • Mechanistic Studies: For technologies like PROTACs, this includes confirming the formation of the intended ternary complex and demonstrating downstream effects like target ubiquitination and degradation (e.g., by Western blot) [2].
  • In Vivo Studies: The most effective conjugates in cells are evaluated in animal models.
    • Pharmacokinetics (PK): Profile the blood concentration of the intact conjugate and released payload over time. A stable linker will show a long half-life for the conjugate and low levels of free payload in circulation [1].
    • Efficacy and Toxicity: Evaluate the ability to inhibit disease progression (e.g., tumor growth in xenograft models) and monitor for adverse effects. The therapeutic index is a key outcome from this stage [1].

Avenues for Further Investigation

Since direct data on MPPA linkers is limited, you may need to extend your research:

  • Explore Specific Databases: Search specialized scientific databases like CAS (Chemical Abstracts Service) or patent repositories for "MPPA linker," as it may be a proprietary or emerging technology.
  • Consult Protein Engineering Literature: The principles of linker design are also critical in other protein engineering fields. The insights from the study of intrinsically disordered linkers in multivalent proteins [3] could be highly relevant for designing linkers for "difficult sequences" that require specific flexibility or solvation properties.

References

analytical methods for characterizing Fmoc-L-Phe-MPPA peptides

Author: Smolecule Technical Support Team. Date: February 2026

Core Analytical Techniques for Peptide Characterization

The table below summarizes the primary analytical techniques used for the rigorous characterization of synthetic peptides.

Analytical Technique Primary Application & Information Gained Key Experimental Parameters (Examples) Type of Data Output

| Liquid Chromatography-Mass Spectrometry (LC-MS) [1] [2] [3] | Purity assessment, identity confirmation, and molecular weight determination. | Column: Reversed-phase C18 [3] Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid [3] Detection: UV (e.g., 220 nm, 280 nm) and High-Resolution Mass Spectrometry [1] | Chromatogram (retention time, peak shape), Mass spectrum (observed mass vs. theoretical) | | High-Pressure/Performance LC (HPLC) [2] | High-resolution separation and analytical purity assessment. | Pressure: Dozens to hundreds of bar [2] Particle Size: 3-5 µm [2] Application: Ideal for analyzing small amounts for high purity (>95-99%) [2] | High-resolution chromatogram for quantitative purity | | Nuclear Magnetic Resonance (NMR) Spectroscopy [4] [5] | Structural confirmation, sequence verification, and analysis of conformation in solution. | Nuclei: 1H, 13C, 19F (if applicable) [4] [5] Experiments: 1D, 2D (ROESY for spatial proximity) [5] Solvent: DMSO-d6, CDCl3, or buffer [5] | Chemical shifts, coupling constants, ROE correlations (confirms 3D structure like β-turn) [5] | | X-ray Crystallography [6] | Atomic-level 3D structure determination of peptides in the solid state. | Heavy Atom: Incorporate (e.g., p-iodophenylalanine) for phasing [6] Crystallization: Vapor diffusion (sitting/hanging drop) [6] Data Collection: Synchrotron or in-house diffractometer [6] | Electron density map, atomic coordinates (for PDB deposition) | | Fourier-Transform Infrared (FTIR) Spectroscopy [5] | Identification of secondary structure and hydrogen bonding patterns. | Sample Prep: Dilute solution or solid pellet [5] Spectral Range: Analyze NH/OH (3200-3500 cm⁻¹) and CO (1600-1800 cm⁻¹) stretching regions [5] | IR spectrum with bands indicating free/bonded NH and CO groups |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the table.

LC-MS System Suitability and Analysis [1] [3]

This protocol ensures the LC-MS platform is performing optimally before analyzing your precious peptide sample.

  • LC System Suitability Standard: Use a mixture of synthetic peptides (e.g., MSRT1 standard with 14 stable isotope-labeled peptides) that span a broad hydrophobicity range [1].
  • Chromatography:
    • Column: Reversed-phase C18 column (e.g., 125-250 mm length, 3-5 µm particle size) [3].
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile [3].
    • Gradient: A linear gradient from 1% B to 70% B over 20-25 minutes is a common starting point [3].
    • Flow Rate: 0.8 mL/min for analytical scale [3].
  • Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF) in positive ion mode for accurate mass measurement of the peptide and its fragments [1] [3].
  • Data Analysis: Monitor retention time stability, peak shape (should be sharp and symmetrical), and mass accuracy (within 5 ppm of the theoretical mass) of the standard peptides to confirm system suitability. Then, inject your Fmoc-L-Phe-MPPA sample [1].
Peptide Crystallization for X-ray Studies [6]

Growing high-quality crystals is often the most challenging step in crystallography.

  • Peptide Preparation: The peptide must be of high purity. Incorporate a heavy atom (e.g., iodine via p-iodophenylalanine) into the sequence to facilitate phasing [6].
  • Concentration Determination: Perform a pre-crystallization test (PCT) to determine the optimal peptide concentration, typically around 10 mg/mL [6].
  • Initial Screening: Use commercial crystallization screening kits (e.g., Hampton Research PEG/Ion, Crystal Screen) in a 96-well format with a sitting-drop or hanging-drop vapor diffusion method [6].
    • Hanging-Drop Setup: Mix a 1 µL droplet of peptide solution with a 1 µL droplet of reservoir (mother liquor) solution on a glass slide or lid. Invert and seal over a well containing 500 µL of the mother liquor [6].
  • Optimization: If crystals form, optimize conditions in a 24-well format by fine-tuning parameters like pH, precipitant concentration, and salt concentration around the initial hit condition [6].
  • Harvesting: Once a well-diffracting crystal is obtained, harvest it with a nylon loop slightly smaller than the crystal and flash-freeze it in liquid nitrogen for data collection [6].
NMR Analysis of Peptide Conformation [5]

This protocol is used to determine the peptide's 3D structure in solution.

  • Sample Preparation: Dissolve 2-5 mg of pure peptide in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d6, CDCl3, or D₂O buffer) [5].
  • Data Collection:
    • Acquire standard 1D ¹H NMR and ¹³C NMR spectra [5].
    • Perform 2D experiments, particularly ROESY (Rotating-frame Overhauser Effect Spectroscopy). ROESY correlations reveal through-space interactions between protons that are close to each other in space (typically < 5 Å), which is crucial for determining secondary structures like β-turns [5].
  • Hydrogen Bonding Analysis:
    • Record 1H NMR spectra in a mixture of a non-polar (e.g., CDCl₃) and a polar (e.g., DMSO-d6) solvent.
    • Monitor the chemical shift (δ) of the amide NH protons. Protons involved in intramolecular hydrogen bonds will show little change (small Δδ) upon addition of the hydrogen-bond-accepting DMSO, while solvent-exposed protons will show a significant downfield shift (large Δδ) [5].

Integrated Characterization Workflow

The following diagram illustrates how these techniques can be integrated into a logical workflow for comprehensive peptide characterization.

Start Purified Peptide Sample LCMS LC-MS / HPLC Start->LCMS NMR Solution NMR Start->NMR Cryst X-ray Crystallography Start->Cryst FTIR FTIR Spectroscopy Start->FTIR MW Confirm Molecular Weight and Purity LCMS->MW Report Comprehensive Characterization Report MW->Report Struct Determine Solution-State Structure and Conformation NMR->Struct Struct->Report Atomic Determine Atomic-Level 3D Structure Cryst->Atomic Atomic->Report HBond Analyze Hydrogen Bonding and Secondary Structure FTIR->HBond HBond->Report

Key Considerations for Your Analysis

When applying these methods to This compound, consider the following:

  • Start with LC-MS: This should be your first step to verify the identity and purity of your synthesis product. The Fmoc group itself has a characteristic UV absorbance that can be utilized for detection [5].
  • Choose the Right NMR Solvent: The solubility of your peptide will dictate the solvent. DMSO-d6 is a common choice as it dissolves most peptides and allows for the observation of amide NH protons.
  • Crystallization is a Bottleneck: Do not be discouraged if obtaining crystals takes significant time and optimization. The heavy-atom derivatization strategy is highly recommended to simplify structure solution [6].

References

Fmoc-L-Phe-MPPA compatibility with different resin types

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Resin Types and Their Characteristics

The compatibility of an Fmoc-amino acid with a resin depends on the resin's linker and solid support. The linker determines the cleavage conditions and the final peptide product (acid, amide, etc.), while the solid support influences swelling and reaction kinetics [1] [2].

The table below summarizes the key resin types used in Fmoc-SPPS.

Resin Type Linker Class Final Peptide Cleavage Conditions Key Advantages Key Considerations
Wang / HMPA [3] [1] Benzyl Alcohol Peptide Acid Strong Acid (e.g., ~95% TFA) Widely used, cost-effective Prone to racemization for Cys, His; diketopiperazine formation with C-terminal Gly, Pro [1].
2-Chlorotrityl (2-Cl-Trt) [3] [1] Trityl Peptide Acid Mild Acid (e.g., 1-20% TFA in DCM) Minimal racemization; ideal for sensitive residues (Cys, His); suppresses diketopiperazine formation [3] [1]. Requires careful handling due to high acid sensitivity; costs more [3].
Rink Amide [4] [1] Benzhydrylamine Peptide Amide Strong Acid (e.g., ~95% TFA) Standard for peptide amide synthesis; reliable performance [4]. Similar to Wang resin, standard acid-labile side-chain protection is used.
Sieber Amide [1] Xanthylamine Protected Peptide Amide Very Mild Acid (e.g., 1% TFA) Yields partially protected peptide amides for further orthogonal deprotection [1]. Specialized use for protected fragments.
HMBA [1] Benzyl Alcohol Peptide Alcohol Reduction (NaBH₄) or Transesterification Enables synthesis of peptide alcohols [1]. Non-standard cleavage conditions; yields can be variable [1].

Experimental Protocols for Performance Comparison

To objectively compare the performance of Fmoc-L-Phe-MPPA across different resins, you can adapt the following standard experimental methodologies.

Protocol: Resin Loading and Determination of Substitution Level

The initial loading efficiency is a critical performance metric [3].

  • Objective: To attach the first this compound to the resin and accurately determine the loading level (mmol/g).
  • Method (for hydroxymethyl resins like Wang): Use the symmetrical anhydride method with catalytic DMAP [3].
    • Pre-swell the resin in DMF for 30 minutes.
    • Activate this compound (10 eq.) with DIC (5 eq.) in DCM to form the symmetrical anhydride.
    • Add the anhydride and DMAP (0.1 eq.) to the resin and react for 1 hour.
    • Wash thoroughly with DMF and DCM.
  • Loading Determination (Method 11) [3]: Treat a small, weighed sample of the loaded resin with a piperidine solution to remove the Fmoc group. Measure the concentration of the released dibenzofulvene-piperidine adduct by its UV absorbance at 301-304 nm, and calculate the loading value.
Protocol: Monitoring Coupling Efficiency and Racemization

This assesses the purity of the loaded amino acid and identifies any epimerization during attachment [3] [1].

  • Objective: To ensure high coupling efficiency and minimal racemization upon loading.
  • Method:
    • Cleave a small sample of the loaded resin using mild acid (for trityl resins) or strong acid (for Wang/Rink resins).
    • Analyze the cleaved product using analytical reversed-phase HPLC.
    • The presence of dipeptides indicates incomplete coupling, while the appearance of the D-stereoisomer of the amino acid indicates racemization [3].
  • Expected Outcome: Trityl-based resins should show no racemization, while benzyl alcohol-based resins may show significant levels for sensitive amino acids like Cysteine and Histidine [1].
Protocol: Peptide Chain Extension and Cleavage

This tests the resin's performance during actual synthesis.

  • Objective: To synthesize a short model peptide and compare the purity and yield of the final product.
  • Method:
    • After loading this compound, perform standard Fmoc-SPPS cycles [5] [2].
    • Deprotection: Use 20% piperidine in DMF [5].
    • Coupling: Use standard activators like HBTU/DIPEA or DIC/Oxyma.
    • Cleavage: Use the appropriate cocktail for each resin (e.g., 95% TFA for Wang/Rink, 1% TFA for Sieber, 20% TFE/DCM for protected peptides from Trt resins) [1].
  • Analysis: Analyze the crude peptide by HPLC and MS to determine yield and purity, noting side products like truncated sequences or diketopiperazines [1].

Framework for Comparative Data Presentation

You can structure your experimental findings into summary tables. Here is an example based on general knowledge from the search results.

Table 1: Qualitative Performance Comparison of Resins for Fmoc-Amino Acids

Performance Criteria Wang Resin 2-Chlorotrityl Resin Rink Amide Resin
Loading Efficiency Moderate to High High High
Racemization Risk High (for Cys, His, Ser) Very Low Moderate to High (depends on C-terminal aa)
Diketopiperazine Suppression Poor (with C-terminal Gly, Pro) Excellent Poor (with C-terminal Gly, Pro)
Final Crude Purity Variable, lower for sensitive sequences Consistently High for sensitive sequences Variable, lower for sensitive sequences

Table 2: Quantitative Experimental Data Template for this compound

Resin Type Theoretical Loading (mmol/g) Measured Loading (mmol/g) Racemization Observed (%) Final Model Peptide Crude Purity (%)
Wang Resin 0.4 - 0.8 [6] [Your Data] [Your Data] [Your Data]
2-Chlorotrityl Resin 0.3 - 0.8 [7] [Your Data] [Your Data] [Your Data]
Rink Amide Resin 0.3 - 0.8 [8] [Your Data] [Your Data] [Your Data]

SPPS Resin Selection Workflow

The following diagram maps out the logical decision process for selecting the most appropriate resin based on your synthetic goals, integrating the criteria discussed above.

Start Start: Resin Selection for Fmoc-SPPS Goal What is the C-terminal product goal? Start->Goal Acid Peptide Acid Goal->Acid Amide Peptide Amide Goal->Amide Other Other (Alcohol, etc.) Goal->Other Sensitive Does sequence contain C-terminal Cys, His, Gly, Pro or other sensitive residues? Acid->Sensitive Protected Protected Peptide Amide? Amide->Protected UseSpecialty Use Specialty Resin (e.g., HMBA for alcohols) Other->UseSpecialty UseTrt Use 2-Chlorotrityl Resin - Minimal racemization - Suppresses diketopiperazine Sensitive->UseTrt Yes UseWang Use Wang Resin - Standard for acids - Cost-effective Sensitive->UseWang No UseRink Use Rink Amide Resin - Standard for amides Protected->UseRink No UseSieber Use Sieber Amide Resin - Cleaves with mild acid Protected->UseSieber Yes

Key Recommendations for Researchers

  • For Standard Peptide Acids: Use Wang resin for robust, cost-effective synthesis of straightforward sequences without C-terminal sensitive residues [1].
  • For Sensitive Sequences: 2-Chlorotrityl chloride resin is strongly recommended for peptides with C-terminal Cysteine, Histidine, Glycine, or Proline to minimize racemization and diketopiperazine formation [3] [1].
  • For Peptide Amides: Rink Amide resin is the standard workhorse. If you need a protected fragment for native chemical ligation, Sieber Amide resin is the appropriate choice [4] [1].

References

Fmoc-L-Phe-MPPA versus Hnb-Cys crypto-thioester performance

Author: Smolecule Technical Support Team. Date: February 2026

Hnb-Cys Crypto-Thioester Performance and Protocols

The N-(2-hydroxy-5-nitrobenzyl)-cysteine (N-Hnb-Cys) device is a method for generating peptide crypto-thioesters compatible with standard Fmoc-SPPS (Solid Phase Peptide Synthesis) [1].

The table below summarizes its key performance characteristics and applications based on published research.

Feature Description & Performance Data
General Principle Relies on an amide-to-thioester rearrangement (N→S acyl shift) under native chemical ligation (NCL) conditions [1].
Key Advantage Fully automatable synthesis using inexpensive, commercially available materials with no post-synthetic steps required prior to NCL [1].
Ligation Kinetics >50-fold increase in kinetic rate at neutral pH compared to non-catalyzed devices due to intein-like intramolecular catalysis [1].
Synthetic Scope Successfully applied to synthesize long, naturally-occurring cysteine-rich peptide sequences [1].
Application Example Used for the efficient synthesis of cysteine-rich cyclic peptides via intramolecular native chemical ligation [2].

Experimental Protocol for N-Hnb-Cys Peptide Crypto-Thioesters

Here is a detailed methodology for the synthesis and use of N-Hnb-Cys crypto-thioesters, compiled from the research articles.

1. Solid-Phase Synthesis of the N-Hnb-Cys Device

  • Starting Resin: Use a standard solid support compatible with Fmoc-SPPS.
  • Reductive Amination: The N-Hnb group is introduced onto a solid-supported cysteine derivative via an automated reductive amination protocol [1].
  • Critical Note: During this step, epimerization from L- to D-cysteine can occur. An optimized protocol is recommended to minimize this [2].
  • Thiol Protection: The cysteine thiol should be protected as an S-StBu (tert-butyl disulfide) group. This prevents premature N→S shift during purification and storage and is readily removed under standard NCL conditions [1].

2. Peptide Chain Assembly

  • N-Acylation: The 2-hydroxy-5-nitrobenzyl (Hnb) group significantly assists the subsequent acylation of the secondary amine.
  • Coupling Conditions: Using HBTU/HOBt as coupling agents with Fmoc-Gly-OH achieved quantitative N-acylation yields [1].
  • Chain Elongation: Standard Fmoc-SPPS protocols can be used for the remainder of the peptide sequence assembly [1].

3. Native Chemical Ligation Workflow The following diagram illustrates the one-pot ligation process facilitated by the N-Hnb-Cys crypto-thioester.

Start Peptide Crypto-Thioester (N-Hnb-Cys device) A 1. Deprotection S-StBu group removed Start->A B 2. N→S Acyl Shift Intramolecular catalysis by phenol group at pH ~7 A->B C Formation of Peptide α-Thioester B->C D 3. Native Chemical Ligation Reaction with Cys-peptide C->D End Ligated Product D->End

Guidance for Locating Missing Information

To complete your comparative guide, you will need to find data on Fmoc-L-Phe-MPPA. Here are suggested approaches:

  • Refine Literature Search: Use specialized scientific databases like PubMed, SciFinder, or Web of Science. Search terms could include "MPPA thioester," "Fmoc-Phe-MPPA," or "MPPA native chemical ligation."
  • Consult Technical Resources: Manufacturers and suppliers of specialty peptide synthesis reagents (such as Sigma-Aldrich/Novabiochem [3] or AAPPTec) may provide technical data sheets or application notes for MPPA-based products.
  • Analyze Underlying Chemistry: If "MPPA" refers to a linker, its performance can be inferred by searching for the specific chemical name (e.g., 3-mercaptopropionic acid). Look for publications that compare multiple thioester synthesis methods, as they might include MPPA.

References

×

XLogP3

5.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

565.21005233 g/mol

Monoisotopic Mass

565.21005233 g/mol

Heavy Atom Count

42

Dates

Last modified: 11-23-2023

Explore Compound Types